2-Chloro-5-methylhexane
Description
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Properties
CAS No. |
58766-17-9 |
|---|---|
Molecular Formula |
C7H15Cl |
Molecular Weight |
134.65 g/mol |
IUPAC Name |
2-chloro-5-methylhexane |
InChI |
InChI=1S/C7H15Cl/c1-6(2)4-5-7(3)8/h6-7H,4-5H2,1-3H3 |
InChI Key |
IFNXFJYDRXSXDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloro-5-methylhexane: IUPAC Nomenclature, Structure, and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-5-methylhexane, a halogenated alkane of interest in various chemical research and development sectors. This document details its IUPAC nomenclature, chemical structure, physicochemical properties, proposed synthetic routes, and analytical methodologies.
IUPAC Name and Chemical Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2][3][4][5] This name is derived from its chemical structure following a systematic set of rules.
The logical workflow for determining the IUPAC name is as follows:
Caption: IUPAC Naming Convention for this compound.
The chemical structure of this compound is characterized by a six-carbon hexane backbone. A chlorine atom is attached to the second carbon, and a methyl group is attached to the fifth carbon.
Structural Information:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. Note that some values are estimated.
| Property | Value | Source |
| Molecular Weight | 134.65 g/mol | [1][2] |
| CAS Number | 58766-17-9 | [1][2][3][4] |
| Boiling Point | 143.1 °C (at 760 mmHg) | [6] |
| Melting Point | -69.5 °C (estimate) | [6] |
| Density | 0.861 g/cm³ | [6] |
| Flash Point | 35.2 °C | [6] |
| Refractive Index | 1.416 | [6] |
Experimental Protocols
Proposed Synthesis of this compound from 5-Methyl-2-hexanol (B47235)
A plausible and common method for the targeted synthesis of this compound is the nucleophilic substitution of the hydroxyl group in 5-methyl-2-hexanol using a suitable chlorinating agent. Thionyl chloride (SOCl₂) in the presence of a base like pyridine (B92270) is a standard reagent for this conversion, proceeding likely via an Sₙ2 mechanism, which would result in an inversion of stereochemistry if the starting alcohol were chiral.
Materials:
-
5-methyl-2-hexanol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methyl-2-hexanol in anhydrous diethyl ether.
-
Cool the flask in an ice bath and slowly add pyridine to the solution.
-
From a dropping funnel, add thionyl chloride dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Carefully pour the reaction mixture over crushed ice and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the effervescence ceases.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for the identification and quantification of volatile compounds like this compound.[7]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of alkyl halides (e.g., a mid-polar 6% cyanopropyl; 94% polydimethylsiloxane (B3030410) column).[8]
-
Helium as the carrier gas.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
Create a series of calibration standards by serially diluting the stock solution.
-
For unknown samples, dissolve a known weight of the sample in the chosen solvent.
GC-MS Parameters (Typical):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow).
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-200.
Data Analysis:
The identity of this compound in a sample is confirmed by matching its retention time and mass spectrum with that of a pure standard. Quantification can be performed by creating a calibration curve from the peak areas of the standard solutions.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a generalized workflow for the synthesis and subsequent purification and analysis of this compound.
Caption: General workflow for the synthesis and analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Advancements in hydrochlorination of alkenes [beilstein-journals.org]
- 3. Page loading... [guidechem.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound | C7H15Cl | CID 521853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-5-methylhexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Chloro-5-methylhexane. The information is compiled from various scientific databases and is intended to serve as a valuable resource for professionals in research and development.
Chemical Identity and Structure
This compound is a halogenated alkane. Its structure consists of a six-carbon hexane (B92381) chain with a chlorine atom substituted at the second carbon and a methyl group at the fifth carbon.
Molecular Structure:
In-Depth Technical Guide: 2-Chloro-5-methylhexane (CAS Number: 58766-17-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-methylhexane is a halogenated alkane with the CAS number 58766-17-9. This document provides a comprehensive technical overview of its chemical properties, a detailed (though predictive) experimental protocol for its synthesis, and predicted spectroscopic data for its characterization. Due to the limited availability of specific experimental data for this compound in published literature, this guide combines known chemical principles with data from similar compounds to offer a robust resource for researchers.
Chemical and Physical Properties
This compound is a secondary alkyl chloride. Its physical and chemical properties are summarized in the table below. These values are a combination of reported data and estimations based on its structure.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₅Cl | [1] |
| Molecular Weight | 134.65 g/mol | [1] |
| CAS Number | 58766-17-9 | [1][2] |
| IUPAC Name | This compound | [1] |
| SMILES | CC(C)CCC(C)Cl | [1] |
| Density | 0.861 g/cm³ (predicted) | [3] |
| Boiling Point | 143.1 °C at 760 mmHg (predicted) | [3] |
| Flash Point | 35.2 °C (predicted) | [3] |
| Refractive Index | 1.416 (predicted) | [3] |
| XLogP3-AA | 3.3 (predicted) | [1] |
Synthesis of this compound
The most common and effective method for the synthesis of this compound is the reaction of 5-methyl-2-hexanol (B47235) with thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic substitution mechanism.
General Reaction Scheme
Caption: General reaction for the synthesis of this compound.
Predictive Experimental Protocol
Disclaimer: The following is a predictive experimental protocol based on general procedures for the chlorination of secondary alcohols with thionyl chloride. Actual reaction conditions may require optimization.
Objective: To synthesize this compound from 5-methyl-2-hexanol.
Materials:
-
5-methyl-2-hexanol
-
Thionyl chloride (SOCl₂)
-
Pyridine (B92270) (optional, as a base)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled. The apparatus is flushed with an inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.
-
Reagent Addition: 5-methyl-2-hexanol (e.g., 0.1 mol) is dissolved in anhydrous diethyl ether (100 mL) in the reaction flask. The solution is cooled in an ice bath to 0 °C.
-
Thionyl Chloride Addition: Thionyl chloride (e.g., 0.12 mol, 1.2 equivalents) is added dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes. The temperature should be maintained at or below 5 °C during the addition. A small amount of pyridine can be added to neutralize the HCl byproduct.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is cooled to room temperature and then carefully poured over crushed ice. The organic layer is separated using a separatory funnel.
-
Neutralization: The organic layer is washed sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation to yield pure this compound.
Synthesis Workflow Diagram
References
A Technical Guide to 2-Chloro-5-methylhexane: Molecular Weight and Formula
For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This technical guide provides an in-depth look at the molecular weight and formula of 2-Chloro-5-methylhexane, a halogenated alkane.
Physicochemical Data Summary
The essential molecular data for this compound is summarized in the table below. This information is critical for a variety of applications, including reaction stoichiometry, analytical method development, and interpretation of spectroscopic data.
| Property | Value |
| Molecular Formula | C7H15Cl[1][2][3][4] |
| Molecular Weight | 134.65 g/mol [5][6] |
| Exact Mass | 134.086 g/mol [1][7] |
Experimental Protocols
The determination of the molecular formula and weight of a compound like this compound typically involves a combination of mass spectrometry and elemental analysis.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule. The sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured with high precision. This allows for the determination of the elemental composition and, consequently, the molecular formula.
Elemental Analysis: Combustion analysis is a standard method for determining the empirical formula. A weighed sample of the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and hydrogen chloride) are collected and weighed. The percentages of carbon, hydrogen, and chlorine in the original sample are then calculated, leading to the empirical formula. The molecular formula is subsequently determined by comparing the empirical formula weight with the molecular weight obtained from mass spectrometry.
Visualization of Molecular Composition
The following diagram illustrates the constituent elements of this compound and their contribution to its overall molecular weight.
Caption: Elemental contribution to the molecular weight of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [chemicalbook.com]
- 5. This compound [stenutz.eu]
- 6. This compound | C7H15Cl | CID 521853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound|58766-17-9 - MOLBASE Encyclopedia [m.molbase.com]
Stereoisomers and chirality of 2-Chloro-5-methylhexane
An In-depth Technical Guide to the Stereoisomers and Chirality of 2-Chloro-5-methylhexane
For Researchers, Scientists, and Drug Development Professionals
Introduction to Stereoisomerism and Chirality
In the realm of chemical sciences, particularly in drug development and materials science, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is of paramount importance. Stereoisomers are compounds that share the same molecular formula and sequence of bonded atoms but differ in the spatial orientation of their atoms. A key concept within stereoisomerism is chirality, which refers to a geometric property of a molecule that is non-superimposable on its mirror image. Such molecules are termed "chiral," and the two non-superimposable mirror-image forms are called enantiomers.
Enantiomers often exhibit identical physical properties in an achiral environment, such as boiling point, melting point, and solubility. However, they can display significantly different biological activities, including pharmacology, toxicology, and metabolism, due to their distinct interactions with chiral biological macromolecules like enzymes and receptors. This technical guide provides a comprehensive overview of the stereoisomers and chirality of this compound, a halogenated alkane, serving as a model for understanding and analyzing chiral molecules in a scientific and research context.
Stereochemical Analysis of this compound
Identification of the Chiral Center
The molecular structure of this compound reveals the presence of a single stereocenter, or chiral center. A chiral center is typically a carbon atom bonded to four different substituent groups. In the case of this compound, the carbon atom at the second position (C2) is bonded to:
-
A chlorine atom (-Cl)
-
A hydrogen atom (-H)
-
A methyl group (-CH₃)
-
A 3-methylbutyl group (-CH₂CH₂CH(CH₃)₂)
Since all four groups attached to the C2 carbon are different, this carbon is a chiral center, and the molecule is therefore chiral.
The Enantiomers of this compound
The presence of a single chiral center means that this compound can exist as a pair of enantiomers. These are designated as (R)-2-chloro-5-methylhexane and (S)-2-chloro-5-methylhexane. These two molecules are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions. A 50:50 mixture of the (R) and (S) enantiomers is called a racemic mixture and will not exhibit any net optical activity.
Assigning Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules
The absolute configuration of each enantiomer can be assigned using the Cahn-Ingold-Prelog (CIP) priority rules:[1][2][3]
-
Assign Priorities: The atoms directly attached to the chiral center are assigned priorities based on their atomic number. The higher the atomic number, the higher the priority.
-
For this compound, the priorities of the atoms attached to the C2 chiral center are:
-
Chlorine (Cl, atomic number 17) - Highest priority (1)
-
Carbon of the 3-methylbutyl group (C, atomic number 6) - Priority (2)
-
Carbon of the methyl group (C, atomic number 6) - Priority (3)
-
Hydrogen (H, atomic number 1) - Lowest priority (4)
-
-
Tie-breaking: Since both the 3-methylbutyl and methyl groups are attached via a carbon atom, we move to the next atoms along each chain until a point of difference is found. The 3-methylbutyl group's carbon is bonded to two hydrogens and another carbon, while the methyl group's carbon is bonded to three hydrogens. The carbon in the longer chain takes priority.
-
-
Orient the Molecule: The molecule is oriented in space so that the group with the lowest priority (hydrogen) is pointing away from the viewer.
-
Determine the Direction of Rotation: The direction of the arc from the highest priority group (1) to the second highest (2) to the third highest (3) is determined.
-
If the direction is clockwise , the configuration is designated as (R) (from the Latin rectus, meaning right).
-
If the direction is counter-clockwise , the configuration is designated as (S) (from the Latin sinister, meaning left).
-
Physicochemical and Chiroptical Properties
While enantiomers have identical physical properties in a non-chiral environment, their interaction with plane-polarized light, a chiral phenomenon, is distinct.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₅Cl |
| Molecular Weight | 134.65 g/mol [5] |
| Boiling Point | 143 °C[6] |
| CAS Number | 58766-17-9[7] |
Table 2: Illustrative Chiroptical Properties of this compound Enantiomers
| Enantiomer | Specific Rotation ([(\alpha)]D) | Direction of Rotation |
| (R)-2-chloro-5-methylhexane | +X° | Dextrorotatory (+) |
| (S)-2-chloro-5-methylhexane | -X° | Levorotatory (-) |
| Racemic Mixture | 0° | Optically Inactive |
Experimental Protocols
Due to the lack of specific published protocols for this compound, the following sections provide detailed, generalized methodologies for the enantioselective synthesis, chiral separation, and analysis of similar volatile haloalkanes. These protocols can be adapted and optimized for the specific case of this compound.
Enantioselective Synthesis of Secondary Alkyl Chlorides (Illustrative Protocol)
This protocol is based on general methods for the enantioselective synthesis of alkyl halides and would require optimization for the target molecule.[8]
Objective: To synthesize an enantioenriched sample of (R)- or (S)-2-chloro-5-methylhexane.
Materials:
-
Appropriate prochiral starting material (e.g., an alkene or alcohol)
-
Chiral catalyst or reagent
-
Chlorinating agent (e.g., N-chlorosuccinimide)
-
Anhydrous solvents (e.g., dichloromethane, diethyl ether)
-
Standard laboratory glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with the chiral catalyst under an inert atmosphere.
-
Addition of Reagents: The prochiral substrate and anhydrous solvent are added via syringe. The mixture is stirred at a specified temperature (e.g., 0 °C or room temperature).
-
Chlorination: The chlorinating agent, dissolved in an anhydrous solvent, is added dropwise to the reaction mixture over a period of time.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, the reaction is quenched with an appropriate reagent (e.g., a saturated aqueous solution of sodium thiosulfate). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the enantioenriched this compound.
-
Enantiomeric Excess Determination: The enantiomeric excess (e.e.) of the product is determined using chiral GC or HPLC.
Chiral Separation by Gas Chromatography (GC)
Chiral GC is a powerful technique for separating and quantifying the enantiomers of volatile compounds like haloalkanes.[9][10]
Objective: To separate and quantify the (R) and (S) enantiomers of this compound.
Instrumentation and Materials:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Chiral capillary column (e.g., a cyclodextrin-based stationary phase)[11]
-
High-purity carrier gas (e.g., Helium or Hydrogen)
-
Sample of this compound (racemic or enantioenriched)
-
Volatile solvent (e.g., hexane (B92381) or dichloromethane)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., 1 mg/mL in hexane).
-
Instrument Setup:
-
Install the chiral capillary column in the GC oven.
-
Set the oven temperature program. A typical starting point would be a low initial temperature (e.g., 50 °C) held for a few minutes, followed by a temperature ramp (e.g., 5 °C/min) to a final temperature (e.g., 150 °C).
-
Set the injector and detector temperatures (e.g., 250 °C).
-
Set the carrier gas flow rate to the column manufacturer's recommendation.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Acquisition: Acquire the chromatogram. The two enantiomers should appear as two separate, well-resolved peaks.
-
Analysis:
-
Identify the peaks corresponding to the (R) and (S) enantiomers (this may require injection of a standard of known configuration).
-
Integrate the area of each peak.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
-
Chiral Analysis by Polarimetry
Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution.[12][13][14]
Objective: To measure the optical rotation of an enantioenriched sample of this compound.
Instrumentation and Materials:
-
Polarimeter
-
Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)
-
Sodium lamp (D-line, 589.3 nm)
-
Enantioenriched sample of this compound
-
High-purity, achiral solvent (e.g., chloroform, ethanol)
Procedure:
-
Instrument Calibration: Turn on the polarimeter and allow the lamp to warm up. Calibrate the instrument by filling the polarimeter cell with the pure solvent and setting the reading to zero.
-
Sample Preparation: Accurately weigh a known mass of the enantioenriched this compound and dissolve it in a precise volume of the chosen solvent to obtain a known concentration (c) in g/mL.
-
Measurement:
-
Rinse the polarimeter cell with a small amount of the sample solution and then fill the cell, ensuring no air bubbles are present.
-
Place the filled cell in the polarimeter.
-
Measure the observed rotation (α) in degrees. Take several readings and calculate the average.
-
-
Calculation of Specific Rotation: Calculate the specific rotation [α] using the following formula: [α]Tλ = α / (l x c) where:
-
[α] is the specific rotation
-
T is the temperature in degrees Celsius
-
λ is the wavelength of the light (D-line)
-
α is the observed rotation in degrees
-
l is the path length of the cell in decimeters (dm)
-
c is the concentration of the sample in g/mL
-
Conclusion
This compound is a chiral molecule that exists as a pair of enantiomers due to the presence of a single stereocenter at the C2 position. While specific experimental data on the chiroptical properties of its enantiomers are not widely published, the principles of stereochemistry provide a solid framework for their understanding and analysis. The methodologies of enantioselective synthesis, chiral gas chromatography, and polarimetry are essential tools for researchers and professionals in drug development and other fields where the stereochemical identity of a molecule is critical. The generalized protocols provided in this guide serve as a foundation for the development of specific analytical and synthetic methods for this compound and other chiral haloalkanes. A thorough understanding and application of these techniques are crucial for ensuring the safety, efficacy, and quality of chiral chemical entities.
References
- 1. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]
- 2. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]
- 3. science-revision.co.uk [science-revision.co.uk]
- 4. byjus.com [byjus.com]
- 5. This compound | C7H15Cl | CID 521853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [stenutz.eu]
- 7. This compound [webbook.nist.gov]
- 8. Catalytic Enantioselective Synthesis of Difluorinated Alkyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. azom.com [azom.com]
- 12. Polarimeter - Wikipedia [en.wikipedia.org]
- 13. qcequipment.wordpress.com [qcequipment.wordpress.com]
- 14. jove.com [jove.com]
2-Chloro-5-methylhexane: A Technical Safety Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety information for 2-Chloro-5-methylhexane, intended for use by professionals in research and development. The following sections detail the chemical and physical properties, hazard identification, safe handling protocols, and emergency procedures. All quantitative data is presented in structured tables for clarity and ease of comparison.
Chemical and Physical Properties
This section summarizes the key physical and chemical identifiers for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₅Cl | [1][2][3] |
| Molecular Weight | 134.65 g/mol | [1][3] |
| CAS Number | 58766-17-9 | [2][3] |
| IUPAC Name | This compound | [3] |
| Synonyms | Hexane, 2-chloro-5-methyl- | [3][4] |
| Density | 0.861 g/cm³ | [4] |
| Boiling Point | 143.1 °C at 760 mmHg | [4] |
| Flash Point | 35.2 °C | [4] |
| Refractive Index | 1.416 | [4] |
| SMILES | CC(C)CCC(C)Cl | [3] |
| InChI | InChI=1S/C7H15Cl/c1-6(2)4-5-7(3)8/h6-7H,4-5H2,1-3H3 | [3] |
Hazard Identification and GHS Classification
While some sources indicate that detailed GHS classification data for this compound is not available, the known properties of similar alkyl halides and its low flashpoint suggest that it should be handled as a flammable liquid.[4][5] An SDS for the related compound 2-Chloro-2-methylhexane classifies it as a flammable liquid (Category 3), skin irritant (Category 2), serious eye irritant (Category 2), and may cause respiratory irritation (STOT SE 3).[6] Based on this, this compound should be handled with similar precautions.
| Hazard Class | GHS Category | Hazard Statement |
| Flammable Liquids | Category 3 (presumed) | H226: Flammable liquid and vapor |
| Skin Corrosion/Irritation | Category 2 (presumed) | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 (presumed) | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (presumed) | H335: May cause respiratory irritation |
Note: This classification is based on data for a similar compound and the physical properties of this compound. A definitive GHS classification from a registered SDS is not currently available.
Experimental Protocols for Safety Assessment
Detailed experimental safety data for this compound is not widely published. However, standard methodologies exist for assessing the key hazards associated with a chemical of this type.
Flash Point Determination
The flash point is a critical measure of the flammability of a liquid.[7] Standard methods for its determination include:
-
Pensky-Martens Closed Cup Method (ASTM D93, ISO 2719): This method is suitable for liquids with flash points above 40°C. A sample is heated in a closed cup at a controlled rate while a test flame is periodically introduced. The flash point is the lowest temperature at which the vapors ignite.[8][9]
-
Cleveland Open Cup Method (ASTM D92, ISO 2592): This method is used for less volatile liquids and to determine the fire point. The sample is heated in an open cup, and a test flame is passed over the surface.[8][9]
A logical workflow for flash point determination is illustrated below.
Skin Irritation Assessment
The potential for a chemical to cause skin irritation can be assessed using in vitro methods to reduce animal testing.
-
Reconstructed Human Epidermis (RhE) Test (OECD 439): This is a validated in vitro method where the test chemical is applied to a reconstructed human epidermis model. Cell viability is measured after exposure, and a reduction below a certain threshold indicates irritation potential.[10][11]
The decision process for in vitro skin hazard testing is outlined below.
Safe Handling and Storage
Due to its flammability and potential as a skin and eye irritant, strict safety protocols must be followed when handling this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[12]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[12]
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[12]
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Ignition Sources: Keep away from open flames, hot surfaces, and sparks. Use non-sparking tools and explosion-proof equipment.[13]
Storage
-
Containers: Store in a tightly closed, properly labeled container.[13]
-
Conditions: Keep in a cool, dry, and well-ventilated place away from heat and ignition sources.[13]
-
Incompatibilities: Store separately from strong oxidizing agents, bases, and reactive metals.[14]
The logical relationship for safe storage of flammable liquids is depicted below.
Emergency Procedures
In the event of an emergency, follow these procedures.
First-Aid Measures
| Exposure | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[13] |
| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing.[13] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[12] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[13] |
Spill and Leak Procedures
-
Evacuate: Immediately evacuate the area of the spill.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Control Ignition Sources: Remove all sources of ignition.[13]
-
Containment: Use a non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill.[2]
-
Collection: Collect the absorbed material into a suitable, closed container for disposal.[13]
-
Decontamination: Clean the spill area thoroughly.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[11]
-
Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[13]
Toxicological Information
There is limited specific toxicological data available for this compound. The toxicological properties have not been fully investigated.[13] However, based on the structure and properties of similar alkyl halides, the following effects may be anticipated:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: Expected to be a skin, eye, and respiratory tract irritant.[6]
-
Carcinogenicity: No data is available to classify the carcinogenic potential of this compound.[13]
Disposal Considerations
This compound and its containers must be disposed of as hazardous waste.[6] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it in drains or the environment.[13]
This guide is intended to provide essential safety information for trained professionals. Always consult the most current and complete Safety Data Sheet (SDS) from the supplier before handling any chemical.
References
- 1. A simple method for screening assessment of skin and eye irritation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. actenviro.com [actenviro.com]
- 3. This compound | C7H15Cl | CID 521853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 58766-17-9-Molbase [molbase.com]
- 5. Page loading... [wap.guidechem.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. cmu.edu [cmu.edu]
- 8. Flash Point - Prime Process Safety Center [primeprocesssafety.com]
- 9. filab.fr [filab.fr]
- 10. iivs.org [iivs.org]
- 11. Skin Irritation - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. fishersci.com [fishersci.com]
- 14. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Physicochemical Properties of 2-Chloro-5-methylhexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the boiling point and density of 2-Chloro-5-methylhexane, a halogenated alkane of interest in various chemical and pharmaceutical applications. The document details the experimentally determined and estimated values for these fundamental physical properties, outlines the methodologies for their measurement, and contextualizes the data within the broader principles of physical organic chemistry.
Physicochemical Data Summary
The boiling point and density of this compound are critical parameters for its purification, handling, and application in synthesis and formulation. The following table summarizes the available quantitative data for this compound.
| Physical Property | Reported Value | Data Type | Source |
| Boiling Point | 143 °C | Experimental | [1] |
| 143.1 °C (at 760 mmHg) | Experimental | [2] | |
| 152.39 °C | Estimated | ||
| Density | 0.861 g/cm³ | Experimental | [2] |
| 0.8630 g/cm³ | Estimated |
Factors Influencing Boiling Point and Density
The physical properties of this compound are governed by the interplay of various intermolecular forces and structural characteristics.
Boiling Point: The boiling point of a haloalkane is primarily determined by the strength of its intermolecular forces, namely van der Waals forces (specifically London dispersion forces) and dipole-dipole interactions.[3][4] Compared to its parent alkane, 5-methylhexane, this compound exhibits a higher boiling point due to its greater molecular mass and the introduction of a polar carbon-chlorine bond, which leads to stronger dipole-dipole attractions.[5]
Several factors influence the boiling point of haloalkanes:
-
Molecular Weight: An increase in molecular weight generally leads to a higher boiling point due to stronger London dispersion forces.[3]
-
Nature of the Halogen: For a given alkyl group, the boiling point increases with the increasing atomic mass and size of the halogen (F < Cl < Br < I).[5][6]
-
Branching: Increased branching in the carbon chain lowers the boiling point.[5][6] This is because branching leads to a more compact, spherical molecular shape with a smaller surface area, which reduces the effectiveness of intermolecular attractions.[6]
Density: The density of haloalkanes is influenced by the atomic mass of the constituent atoms and their packing efficiency in the liquid state.[7]
Key factors affecting the density of haloalkanes include:
-
Atomic Mass of Halogen: The density increases with the increasing atomic mass of the halogen atom for a given alkyl group.[5][8]
-
Number of Halogen Atoms: Increasing the number of halogen atoms on an alkane chain generally increases the density.[7]
-
Length of the Carbon Chain: For a homologous series of monochloroalkanes, the density tends to decrease slightly as the carbon chain length increases.[6]
Experimental Protocols
Accurate determination of the boiling point and density of this compound is essential for its characterization and use. The following sections describe standard experimental methodologies for these measurements.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile organic compound like this compound, the following methods are commonly employed:
1. Simple Distillation:
This is a fundamental technique for purifying liquids and determining their boiling points.[9]
-
Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).
-
Procedure:
-
A sample of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
-
The flask is gently heated. As the liquid boils, the vapor rises, passes into the condenser, is cooled by circulating water, and condenses back into a liquid, which is collected in the receiving flask.
-
The temperature is recorded when it stabilizes during the distillation process. This stable temperature is the boiling point of the liquid.
-
2. Thiele Tube Method:
This micro-method is suitable when only a small amount of the substance is available.
-
Apparatus: A Thiele tube, a thermometer, a small test tube (or fusion tube), a capillary tube sealed at one end, and mineral oil.
-
Procedure:
-
A small amount of this compound is placed in the small test tube.
-
The sealed capillary tube is inverted and placed inside the test tube containing the sample.
-
The test tube is attached to the thermometer, and both are immersed in the mineral oil within the Thiele tube.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
-
As the temperature rises, air trapped in the capillary tube will be seen escaping as a stream of bubbles.
-
The heating is stopped, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
-
Determination of Density
Density is an intrinsic property of a substance, defined as its mass per unit volume.[10]
1. Using a Graduated Cylinder and Balance:
This is a straightforward method for determining the density of a liquid.[11][12]
-
Apparatus: A graduated cylinder, an electronic balance.
-
Procedure:
-
The mass of a clean, dry graduated cylinder is accurately measured using an electronic balance.
-
A known volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.
-
The mass of the graduated cylinder containing the liquid is then measured.
-
The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.
-
The density is calculated by dividing the mass of the liquid by its volume. To improve accuracy, the procedure can be repeated with different volumes of the liquid, and the average density can be determined.[12]
-
2. Using a Pycnometer or Hydrometer:
For more precise measurements, a pycnometer or a hydrometer can be used. A pycnometer is a flask with a specific volume that can be accurately weighed with and without the sample liquid. A hydrometer is an instrument that measures the relative density of liquids based on the principle of buoyancy.[10]
Synthesis Pathway and Workflow
This compound can be synthesized through various routes. One common laboratory-scale synthesis involves the chlorination of the corresponding alcohol, 5-methyl-2-hexanol, using a suitable chlorinating agent such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl). The following diagram illustrates a generalized workflow for such a synthesis.
Caption: Generalized workflow for the synthesis of this compound.
References
- 1. This compound [stenutz.eu]
- 2. This compound | 58766-17-9-Molbase [molbase.com]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Physical Properties of Haloalkanes and Haloarenes [unacademy.com]
- 9. m.youtube.com [m.youtube.com]
- 10. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Refractive index and flash point of 2-Chloro-5-methylhexane.
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a focused overview of two key physicochemical properties of 2-Chloro-5-methylhexane: its refractive index and flash point. These parameters are fundamental in the handling, characterization, and application of this compound in research and development settings. This document outlines the empirical data for these properties and furnishes detailed experimental protocols for their determination, ensuring accurate and reproducible measurements in a laboratory environment.
Core Physicochemical Properties
The refractive index and flash point are critical indicators of a substance's purity, composition, and flammability. For this compound (CAS No. 58766-17-9), these values provide essential safety and quality control benchmarks.
Quantitative Data Summary
The table below summarizes the reported values for the refractive index and flash point of this compound. It is important to note that some sources provide estimated values, which are useful for approximation but should be confirmed by experimental measurement for rigorous applications.
| Property | Value | Notes |
| Refractive Index | 1.416[1] | Experimentally determined value. |
| ~1.4114 | Estimated value.[2] | |
| Flash Point | 35.2 °C[1] | Closed-cup method. |
Experimental Protocols
Accurate determination of the refractive index and flash point requires standardized experimental procedures. The following sections detail the methodologies for measuring these properties for liquid samples such as this compound.
Determination of Refractive Index
The refractive index of a liquid is typically measured using an Abbe refractometer. This instrument operates on the principle of critical angle, which is the angle of incidence beyond which light is totally internally reflected.
Apparatus:
-
Abbe Refractometer
-
Constant temperature water bath
-
Light source (typically a sodium lamp, 589 nm)
-
Dropper or pipette
-
Lint-free tissue
-
Solvent for cleaning (e.g., ethanol (B145695) or acetone)
Procedure:
-
Calibration: Ensure the refractometer is calibrated according to the manufacturer's instructions, typically using a standard of known refractive index, such as distilled water.
-
Temperature Control: Connect the refractometer prisms to a constant temperature water bath set to the desired measurement temperature (commonly 20°C or 25°C). Allow the instrument to equilibrate.
-
Sample Application: Open the prism assembly. Using a clean dropper, place a few drops of this compound onto the surface of the measuring prism. Ensure the liquid spreads evenly to form a thin film.
-
Measurement: Close the prism assembly and allow a few minutes for the sample to reach thermal equilibrium. Look through the eyepiece and adjust the light source for optimal illumination.
-
Reading: Rotate the control knob to bring the boundary line between the light and dark fields into the center of the crosshairs. If color dispersion is observed at the boundary, adjust the dispersion compensator to achieve a sharp, achromatic line.
-
Data Acquisition: Read the refractive index value from the instrument's scale or digital display.
-
Cleaning: After the measurement, open the prisms and gently clean the surfaces with a soft tissue moistened with a suitable solvent.
Determination of Flash Point
The flash point of a volatile liquid can be determined using a Pensky-Martens closed-cup tester. This method is suitable for liquids with flash points above 40°C and is designed to simulate conditions in a closed container.
Apparatus:
-
Pensky-Martens closed-cup flash point tester (manual or automated)
-
Test cup and lid assembly
-
Stirrer
-
Ignition source (gas flame or electric igniter)
-
Thermometer
Procedure:
-
Sample Preparation: Fill the test cup with this compound to the specified filling mark. Ensure there is no sample on the outside of the cup.
-
Apparatus Setup: Place the test cup in the heating bath of the apparatus and secure the lid. Ensure the thermometer is correctly positioned.
-
Heating and Stirring: Begin heating the sample at a controlled, steady rate as specified by the standard method (e.g., ASTM D93). Start the stirrer at the recommended speed to ensure uniform temperature distribution.
-
Ignition Test: As the sample temperature approaches the expected flash point, begin applying the ignition source at regular temperature intervals. For each test, the stirring is momentarily stopped, and the ignition source is dipped into the vapor space of the cup.
-
Flash Point Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash inside the cup.
-
Recording: Record the temperature at which the flash occurs as the flash point.
-
Post-Test: Safely extinguish the ignition source and allow the apparatus to cool down. Clean the test cup thoroughly before the next measurement.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the physicochemical characterization of a chemical substance like this compound, from initial identification to the final reporting of its properties.
Caption: Workflow for the physicochemical characterization of a chemical substance.
References
Commercial suppliers of 2-Chloro-5-methylhexane.
An In-depth Technical Guide to 2-Chloro-5-methylhexane for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides comprehensive information on this compound, including its commercial suppliers, physicochemical properties, and general synthetic and reactivity pathways. This document is intended for researchers, scientists, and professionals involved in drug development and other scientific research.
Physicochemical Properties
This compound is a halogenated alkane with the chemical formula C7H15Cl.[1][2] Below is a summary of its key physicochemical properties compiled from various sources.
| Property | Value | Source |
| Molecular Formula | C7H15Cl | PubChem[2], MOLBASE[3] |
| Molecular Weight | 134.65 g/mol | PubChem[2], NIST[4] |
| CAS Number | 58766-17-9 | PubChem[2], NIST[4] |
| Boiling Point | 143 °C | Stenutz[1], NIST[5] |
| IUPAC Name | This compound | PubChem[2] |
| InChI | InChI=1S/C7H15Cl/c1-6(2)4-5-7(3)8/h6-7H,4-5H2,1-3H3 | PubChem[2] |
| InChIKey | IFNXFJYDRXSXDW-UHFFFAOYSA-N | PubChem[2] |
| SMILES | CC(C)CCC(C)Cl | PubChem[2] |
Commercial Suppliers
The following table lists some of the commercial suppliers of this compound. Please note that availability and product specifications may vary. It is recommended to visit the supplier's website for the most current information.
| Supplier | Website | Notes |
| ChemicalBook | chemicalbook.com | Lists multiple suppliers including UkrOrgSynthesis Ltd. and Ryan Scientific, Inc.[6] |
| Thermo Scientific (Alfa Aesar) | fishersci.com | Offers a range of chemicals for research and development.[7] |
| Sigma-Aldrich (Merck) | sigmaaldrich.com | A major supplier of chemicals for research and pharmaceutical applications. |
| Apollo Scientific | apolloscientific.co.uk | Supplier of fine chemicals and intermediates.[8] |
| Georganics | georganics.sk | Offers high-purity chemicals in various quantities.[9] |
General Reactivity and Applications in Drug Development
This compound, as an alkyl halide, is a versatile intermediate in organic synthesis.[10] The carbon-chlorine bond is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles.[11] This reactivity is fundamental to its application in the synthesis of more complex molecules, including pharmaceutical intermediates.[7]
Chloro-containing compounds have a significant presence in medicinal chemistry, with over 250 FDA-approved drugs containing chlorine.[12] The introduction of a chlorine atom can modulate a molecule's pharmacokinetic and pharmacodynamic properties. Alkyl halides can participate in key reactions like nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions, which are foundational for building molecular complexity in drug discovery.[10][13]
Signaling Pathways and Experimental Workflows
While specific signaling pathways involving this compound are not extensively documented in the provided search results, a general reaction pathway for alkyl halides, which is central to their utility in synthesis, can be illustrated. The following diagram depicts the two primary nucleophilic substitution pathways for an alkyl halide like this compound.
Caption: General reaction pathways for nucleophilic substitution of an alkyl chloride.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis of this compound were not explicitly available in the search results. However, general methods for the synthesis of alkyl halides can be adapted. One common approach is the halogenation of the corresponding alcohol, 5-methyl-2-hexanol, using a chlorinating agent.
General Synthesis Example: Chlorination of an Alcohol
A general procedure for the chlorination of a secondary alcohol to yield an alkyl chloride, such as this compound, could involve the following conceptual steps:
-
Reaction Setup: The starting alcohol (5-methyl-2-hexanol) is dissolved in a suitable inert solvent.
-
Addition of Chlorinating Agent: A chlorinating agent, such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), is added to the solution, often at reduced temperatures to control the reaction rate. The reaction is typically performed in the presence of a base, like pyridine, to neutralize the HCl byproduct.
-
Reaction Monitoring: The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.
-
Workup: Once the reaction is complete, the mixture is typically washed with water and a mild base (e.g., sodium bicarbonate solution) to remove any remaining acid and unreacted reagents.
-
Purification: The crude product is then purified, commonly through distillation, to isolate the this compound.
It is crucial to consult peer-reviewed literature for detailed and validated experimental procedures before attempting any synthesis.
For the application of this compound in further synthetic steps, such as in the development of pharmaceutical compounds, the specific protocol would be highly dependent on the target molecule and the desired reaction (e.g., substitution, elimination). Researchers should refer to relevant synthetic chemistry journals and databases for protocols tailored to their specific research goals.
References
- 1. This compound [stenutz.eu]
- 2. This compound | C7H15Cl | CID 521853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|58766-17-9 - MOLBASE Encyclopedia [m.molbase.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound [chemicalbook.com]
- 7. 2-Chloro-2-methylhexane, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. 1-Chloro-5-methylhexane - High purity | EN [georganics.sk]
- 10. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]
- 11. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Isomers of chloroheptane and their properties.
An In-depth Technical Guide to the Isomers of Chloroheptane and Their Properties
Introduction
Chloroheptanes, with the general formula C7H15Cl, are chlorinated derivatives of the seven-carbon alkane, heptane (B126788). The structural diversity of the parent heptane molecule, which exists as nine distinct isomers, gives rise to a considerable number of chloroheptane isomers. Each of these isomers possesses unique physicochemical properties stemming from the specific placement of the chlorine atom on the carbon skeleton. This technical guide provides a comprehensive overview of the structural isomers of chloroheptane, their key properties, and relevant experimental protocols for their analysis. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, where a thorough understanding of isomeric differences is crucial.
Structural Isomers of Chloroheptane
Heptane (C7H16) has nine structural isomers. The substitution of a single hydrogen atom with a chlorine atom on each of these parent skeletons results in a multitude of chloroheptane isomers. The primary isomers are derived from the straight-chain n-heptane, while a larger number of branched isomers also exist.
Isomers of n-Chloroheptane
The linear n-heptane molecule has four non-equivalent carbon atoms, leading to four possible structural isomers of monochloro-n-heptane:
-
1-Chloroheptane: The chlorine atom is located on a terminal carbon atom.
-
2-Chloroheptane: The chlorine atom is on the second carbon atom.
-
3-Chloroheptane: The chlorine atom is on the third carbon atom.
-
4-Chloroheptane: The chlorine atom is on the central carbon atom.
Isomers from Branched Heptanes
The eight branched isomers of heptane give rise to a significantly larger number of chloroheptane isomers due to their more complex and varied carbon frameworks. A systematic nomenclature is essential to distinguish between these compounds. For instance, isomers can be derived from parent structures such as methylhexane, dimethylpentane, ethylpentane, and trimethylbutane.
Physicochemical Properties
The position of the chlorine atom on the heptane backbone significantly influences the physicochemical properties of the isomers. These properties are critical for predicting their behavior in various chemical and biological systems.
Properties of n-Chloroheptane Isomers
Quantitative data for the primary isomers of n-chloroheptane are summarized in the table below, allowing for a direct comparison of their key physical constants.
| Property | 1-Chloroheptane | 2-Chloroheptane | 3-Chloroheptane | 4-Chloroheptane |
| CAS Number | 629-06-1 | 1001-88-3 | 999-52-0 | 2629-74-5 |
| Molecular Weight ( g/mol ) | 134.65 | 134.65 | 134.65 | 134.65 |
| Boiling Point (°C) | 159-160 | 149-151 | 152-154 | 150-152 |
| Melting Point (°C) | -69.5 | -76.8 | -93.8 | - |
| Density (g/mL at 25 °C) | 0.873 | 0.865 | 0.866 | 0.864 |
| Refractive Index (nD at 20 °C) | 1.434 | 1.430 | 1.431 | 1.430 |
Experimental Protocols
The characterization and differentiation of chloroheptane isomers rely on a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification
Objective: To separate and identify individual chloroheptane isomers in a mixture.
Methodology:
-
Sample Preparation: Dilute the chloroheptane isomer mixture in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: Use a non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: Set to 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase at a rate of 10 °C/min to 200 °C.
-
Hold: Maintain at 200 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify isomers based on their retention times and comparison of their mass spectra with reference libraries (e.g., NIST). The fragmentation patterns will differ based on the stability of the carbocation formed upon ionization, which is influenced by the chlorine atom's position.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To determine the precise molecular structure of a purified chloroheptane isomer.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer in 0.6 mL of a deuterated solvent (e.g., CDCl3) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Spectrometer: Operate at a frequency of 400 MHz or higher.
-
Acquisition Parameters:
-
Number of scans: 16
-
Relaxation delay: 1 s
-
Pulse width: 90°
-
-
Analysis: The chemical shifts, integration, and coupling patterns of the proton signals will reveal the connectivity of the hydrogen atoms and their proximity to the electronegative chlorine atom. Protons on the carbon bearing the chlorine (α-protons) will be shifted downfield.
-
-
¹³C NMR Spectroscopy:
-
Spectrometer: Operate at a frequency of 100 MHz or higher.
-
Acquisition Parameters:
-
Proton-decoupled experiment.
-
Number of scans: 1024
-
Relaxation delay: 2 s
-
-
Analysis: The number of unique carbon signals will indicate the symmetry of the molecule. The chemical shift of the carbon atom bonded to the chlorine will be significantly downfield (typically in the range of 50-70 ppm).
-
-
2D NMR (e.g., COSY, HSQC): If the structure is complex, 2D NMR experiments can be performed to establish C-H and H-H correlations, confirming the complete structural assignment.
Visualizations
Logical Relationship of n-Chloroheptane Isomers
The following diagram illustrates the relationship between the parent n-heptane molecule and its four primary monochlorinated isomers.
Caption: Isomeric relationship of n-chloroheptanes.
Experimental Workflow for Isomer Analysis
This diagram outlines the typical workflow for the separation and structural identification of chloroheptane isomers.
Caption: Workflow for chloroheptane isomer analysis.
2-Chloro-5-methylhexane: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical and physical properties of 2-Chloro-5-methylhexane, including available data from PubChem and the National Institute of Standards and Technology (NIST). It also outlines standardized experimental protocols for the determination of its key characteristics and presents a logical workflow for chemical characterization.
Chemical Identity and Properties
This compound is a halogenated alkane. Its fundamental identifiers and computed physicochemical properties are summarized below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1][2] |
| CAS Number | 58766-17-9 | PubChem[1][2] |
| Molecular Formula | C7H15Cl | PubChem[1][2] |
| SMILES | CC(C)CCC(C)Cl | PubChem[1][2] |
| InChI | InChI=1S/C7H15Cl/c1-6(2)4-5-7(3)8/h6-7H,4-5H2,1-3H3 | PubChem[1][2] |
| InChIKey | IFNXFJYDRXSXDW-UHFFFAOYSA-N | PubChem[1][2] |
Table 2: Computed and Experimental Physical Properties of this compound
| Property | Value | Type | Source |
| Molecular Weight | 134.65 g/mol | Computed | PubChem[1][2] |
| Monoisotopic Mass | 134.0862282 Da | Computed | PubChem[1][2] |
| Boiling Point | 143 °C | Experimental | Stenutz[3] |
| Density | 0.861 g/cm³ | Experimental | MOLBASE[4] |
| Refractive Index | 1.416 | Experimental | MOLBASE[4] |
| Flash Point | 35.2 °C | Experimental | MOLBASE[4] |
| Topological Polar Surface Area | 0 Ų | Computed | PubChem[1][2] |
Experimental Protocols
The following sections detail standardized laboratory procedures for the determination of the key physical and spectroscopic properties of liquid alkyl halides like this compound.
Determination of Boiling Point (Micro Scale Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] A common and efficient method for small sample volumes is the micro-boiling point determination.[6]
Apparatus:
-
Thiele tube or melting point apparatus[7]
-
Thermometer
-
Capillary tube, sealed at one end[8]
-
Small test tube
-
Heating source (e.g., Bunsen burner or heating block)[9]
-
Liquid paraffin (B1166041) or other suitable heating bath fluid[7]
Procedure:
-
A small amount of the liquid sample (a few drops) is placed into the small test tube.
-
The capillary tube is inverted (sealed end up) and placed into the liquid in the test tube.[7]
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in the Thiele tube or melting point apparatus, which is filled with the heating fluid.[7]
-
The apparatus is heated gently. Initially, a stream of bubbles will emerge from the open end of the capillary tube as the trapped air expands.
-
Heating is continued until a rapid and continuous stream of bubbles emerges, indicating the liquid is boiling.[9]
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is recorded as the boiling point.[9]
Measurement of Density
Density is a fundamental physical property defined as mass per unit volume.[10] For a liquid, it can be accurately determined using a pycnometer or by simply measuring the mass of a known volume.[11][12]
Apparatus:
Procedure:
-
The mass of a clean, dry graduated cylinder is measured using an analytical balance.[10]
-
A specific volume of this compound is carefully transferred into the graduated cylinder. The volume is recorded by reading the bottom of the meniscus.[10]
-
The mass of the graduated cylinder containing the liquid is then measured.[10]
-
The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.
-
The density is calculated by dividing the mass of the liquid by its volume.[13]
-
The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.
Determination of Refractive Index
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and can be used to identify and assess the purity of a liquid sample.
Apparatus:
-
Abbe refractometer[14]
-
Constant temperature water bath
-
Dropper or pipette
-
Acetone or other suitable solvent for cleaning
Procedure:
-
The refractometer is turned on and the prism is cleaned with a suitable solvent (e.g., acetone) and a soft tissue.
-
The instrument is calibrated using a standard sample with a known refractive index, if necessary.
-
A few drops of this compound are placed on the surface of the prism using a dropper.[14]
-
The prism is closed and the light source is positioned.
-
The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.[14]
-
The refractive index is read from the instrument's scale.
-
The temperature of the measurement, typically controlled by a water bath circulating through the refractometer, should be recorded (e.g., 20°C or 25°C).[14]
Spectroscopic Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Apparatus:
-
Fourier Transform Infrared (FTIR) spectrometer[15]
-
Dropper or pipette
-
Acetone or other suitable solvent for cleaning
Procedure:
-
A background spectrum of the empty spectrometer is recorded.
-
A drop of the neat liquid sample is placed on the surface of one salt plate.[1]
-
The second salt plate is placed on top to create a thin liquid film between the plates.[1]
-
The "sandwiched" plates are placed in the sample holder of the spectrometer.
-
The IR spectrum of the sample is acquired.
-
After analysis, the salt plates are cleaned with a suitable solvent and stored in a desiccator to prevent damage from moisture.[1]
¹H and ¹³C NMR spectroscopy are powerful techniques for elucidating the detailed molecular structure of an organic compound.
Apparatus:
-
NMR spectrometer
-
NMR tube
-
Deuterated solvent (e.g., CDCl₃)
-
Pipette
Procedure:
-
A small amount of the liquid sample is dissolved in a deuterated solvent inside a vial.
-
The solution is transferred to an NMR tube.
-
The NMR tube is placed in the spectrometer.
-
The spectrometer is set up, which includes locking onto the deuterium (B1214612) signal of the solvent and shimming the magnetic field to achieve homogeneity.[17]
-
The desired NMR experiments (e.g., ¹H, ¹³C, DEPT, COSY) are acquired using appropriate parameters such as pulse angle and relaxation delay.[18]
-
The resulting spectra are processed (Fourier transform, phasing, and baseline correction) and analyzed to determine the chemical structure.
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For alkyl halides, it provides information on the molecular weight and fragmentation pattern.
Apparatus:
-
Mass spectrometer with a suitable ionization source (e.g., Electron Impact - EI)
-
Gas chromatograph (for GC-MS) or direct injection system
Procedure:
-
The sample is introduced into the mass spectrometer. For a volatile liquid like this compound, this is often done via a gas chromatograph (GC-MS) which separates the sample from any impurities before it enters the mass spectrometer.
-
The sample molecules are ionized in the ion source. In EI, high-energy electrons bombard the molecules, causing them to lose an electron and form a molecular ion (M⁺).
-
The molecular ion and any fragment ions produced by its decomposition are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum. The fragmentation pattern of alkyl halides often shows characteristic peaks resulting from the loss of the halogen atom and cleavage of the carbon-carbon bonds.[19]
Logical Workflow for Chemical Characterization
The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like this compound.
Caption: A logical workflow for the synthesis and characterization of a chemical compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. This compound | C7H15Cl | CID 521853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [stenutz.eu]
- 4. MOLBASE [key.molbase.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. chemconnections.org [chemconnections.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. quora.com [quora.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mt.com [mt.com]
- 12. chemistry-online.com [chemistry-online.com]
- 13. homesciencetools.com [homesciencetools.com]
- 14. scribd.com [scribd.com]
- 15. ursinus.edu [ursinus.edu]
- 16. homework.study.com [homework.study.com]
- 17. books.rsc.org [books.rsc.org]
- 18. sc.edu [sc.edu]
- 19. youtube.com [youtube.com]
Methodological & Application
Application and Protocols for 2-Chloro-5-methylhexane in Pharmaceutical Manufacturing: Information Not Available
Despite a comprehensive search of scientific literature and chemical databases, there is no specific, publicly available information detailing the use of 2-Chloro-5-methylhexane as a precursor in the manufacturing of any known pharmaceutical drugs.
While many chlorinated organic compounds are vital intermediates in drug synthesis, this compound does not appear to be a commonly utilized building block in this context. Searches for its application in pharmaceutical settings, including detailed experimental protocols and quantitative data, did not yield any relevant results.
General chemical databases provide basic physical and chemical properties of this compound, which are summarized below. However, without a known reaction pathway to a specific pharmaceutical agent, further detailed application notes and protocols cannot be provided.
Physicochemical Properties of this compound
For reference, the basic properties of this compound are presented in the table below. This information is compiled from various chemical databases.
| Property | Value |
| Molecular Formula | C₇H₁₅Cl |
| Molecular Weight | 134.65 g/mol |
| CAS Number | 58766-17-9 |
| IUPAC Name | This compound |
| Synonyms | Hexane, 2-chloro-5-methyl- |
Theoretical Reactivity
In theory, as a secondary alkyl halide, this compound could participate in several types of reactions common in organic synthesis, such as:
-
Nucleophilic Substitution (Sₙ1 and Sₙ2): The chlorine atom could be displaced by a variety of nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. The secondary nature of the carbon atom bonded to the chlorine suggests that both Sₙ1 and Sₙ2 pathways could be possible, depending on the reaction conditions (nucleophile, solvent, temperature).
-
Elimination Reactions (E1 and E2): Treatment with a strong base could lead to the elimination of hydrogen chloride to form an alkene, likely a mixture of 5-methyl-1-hexene (B1630410) and 5-methyl-2-hexene.
-
Grignard Reagent Formation: Reaction with magnesium metal would form the corresponding Grignard reagent, which could then be used in a variety of carbon-carbon bond-forming reactions.
Logical Workflow for a Hypothetical Reaction
While no specific pharmaceutical application has been identified, a general workflow for a hypothetical nucleophilic substitution reaction using this compound as a precursor is outlined below. This is a theoretical representation and not based on a documented pharmaceutical synthesis.
Due to the lack of specific data for this compound in pharmaceutical synthesis, we are unable to provide detailed experimental protocols, quantitative data tables, or specific signaling pathway diagrams as requested. The information that would be necessary to generate these materials is not available in the public domain.
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chloro-5-methylhexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of nucleophilic substitution reactions involving 2-chloro-5-methylhexane, a secondary alkyl halide. The notes cover the theoretical background of S(_N)1 and S(_N)2 reaction pathways, factors influencing reaction outcomes, and detailed experimental protocols. This information is intended to guide researchers in designing and executing substitution reactions for the synthesis of novel compounds.
Introduction to Nucleophilic Substitution on this compound
This compound is a secondary alkyl halide, a class of substrates that can undergo nucleophilic substitution through both S(_N)1 and S(_N)2 mechanisms. The operative mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.[1][2][3] Understanding and controlling these factors is crucial for achieving desired product yields and stereochemical outcomes.
-
S(_N)2 (Bimolecular Nucleophilic Substitution): This is a single-step, concerted mechanism where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry.[1][4] The rate of an S(_N)2 reaction is dependent on the concentrations of both the substrate and the nucleophile.[1][5] Strong, unhindered nucleophiles and polar aprotic solvents favor the S(_N)2 pathway.[3]
-
S(_N)1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism that proceeds through a carbocation intermediate. The first and rate-determining step is the slow ionization of the alkyl halide to form a carbocation and a halide ion.[6][7] The nucleophile then rapidly attacks the planar carbocation. This can occur from either face, leading to a mixture of enantiomers (racemization) if the starting material is chiral.[7] The rate of an S(_N)1 reaction is dependent only on the concentration of the substrate.[7] Weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate, favor the S(_N)1 pathway.[8]
Factors Influencing the Reaction Pathway
The competition between S(_N)1 and S(_N)2 pathways for a secondary alkyl halide like this compound is influenced by several key factors:
-
Nucleophile: Strong nucleophiles (e.g., I⁻, RS⁻, N₃⁻) tend to favor the S(_N)2 mechanism, as they are more likely to attack the electrophilic carbon directly.[3] Weak nucleophiles (e.g., H₂O, ROH) are less reactive and will favor the S(_N)1 pathway by waiting for the formation of the carbocation intermediate.[8]
-
Solvent: Polar aprotic solvents (e.g., acetone (B3395972), DMSO, DMF) are unable to solvate the leaving group as effectively as polar protic solvents, thus favoring the backside attack of the S(_N)2 mechanism.[3] Polar protic solvents (e.g., water, ethanol, methanol) are excellent at solvating both the leaving group and the carbocation intermediate, thereby promoting the S(_N)1 pathway.[8]
-
Leaving Group: The chloride ion is a good leaving group, as it is the conjugate base of a strong acid (HCl).[1]
-
Temperature: Higher temperatures can favor the S(_N)1 reaction, as the formation of the carbocation has a higher activation energy.
Data Presentation: Representative Reaction Outcomes
The following table summarizes expected outcomes for nucleophilic substitution reactions of this compound under various conditions. Note that these are representative values and actual results may vary.
| Nucleophile | Solvent | Temperature (°C) | Major Mechanism | Major Product(s) | Expected Yield (%) |
| Sodium Iodide (NaI) | Acetone | 50 | S(_N)2 | 2-Iodo-5-methylhexane | 85-95 |
| Sodium Azide (NaN₃) | DMSO | 25 | S(_N)2 | 2-Azido-5-methylhexane | 90-98 |
| Sodium Cyanide (NaCN) | DMF | 70 | S(_N)2 | 5-Methylhexane-2-nitrile | 75-85 |
| Water (H₂O) | Water | 100 | S(_N)1 | 5-Methylhexan-2-ol | 60-70 |
| Ethanol (EtOH) | Ethanol | 78 | S(_N)1 | 2-Ethoxy-5-methylhexane | 65-75 |
| Methanol (MeOH) | Methanol | 65 | S(_N)1 | 2-Methoxy-5-methylhexane | 68-78 |
Experimental Protocols
General Protocol for S(_N)2 Reaction: Synthesis of 2-Iodo-5-methylhexane
Materials:
-
This compound
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium iodide (1.5 equivalents) and anhydrous acetone.
-
Stir the mixture until the sodium iodide is fully dissolved.
-
Add this compound (1.0 equivalent) to the flask.
-
Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the acetone using a rotary evaporator.
-
Partition the residue between diethyl ether and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to remove any unreacted iodine) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by distillation or column chromatography to obtain pure 2-iodo-5-methylhexane.
General Protocol for S(_N)1 Reaction: Synthesis of 5-Methylhexan-2-ol
Materials:
-
This compound
-
Distilled water
-
Sodium bicarbonate
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equivalent) and a large excess of distilled water.
-
Heat the mixture to reflux (100 °C) with vigorous stirring for 6-8 hours. Monitor the reaction progress by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the initial organic layer).
-
Combine the organic extracts and wash them with a saturated aqueous solution of sodium bicarbonate to neutralize any HCl formed, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The resulting crude 5-methylhexan-2-ol can be purified by distillation under reduced pressure.
Visualizations
Caption: S(_N)2 mechanism for this compound.
Caption: S(_N)1 mechanism for this compound.
Caption: General experimental workflow for nucleophilic substitution.
References
- 1. gacariyalur.ac.in [gacariyalur.ac.in]
- 2. youtube.com [youtube.com]
- 3. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. notability.com [notability.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fiveable.me [fiveable.me]
Application Notes and Protocols: Formation of 5-Methyl-2-hexylmagnesium Chloride from 2-Chloro-5-methylhexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of the Grignard reagent 5-methyl-2-hexylmagnesium chloride from the secondary alkyl halide, 2-chloro-5-methylhexane. The formation of Grignard reagents from sterically hindered secondary halides can be challenging, often requiring specific activation methods and carefully controlled reaction conditions to achieve satisfactory yields. These protocols are designed to offer a comprehensive guide for the successful synthesis of this valuable organometallic intermediate. Included are in-depth experimental procedures, a summary of key reaction parameters, and visual diagrams to elucidate the experimental workflow and potential applications in organic synthesis and drug development.
Introduction
Grignard reagents, organomagnesium halides (R-MgX), are among the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1] The nucleophilic character of the carbon atom bound to magnesium allows for a wide range of reactions with electrophilic functional groups, including aldehydes, ketones, esters, and nitriles.[2] The synthesis of Grignard reagents is typically achieved by the reaction of an organic halide with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).[3]
The formation of Grignard reagents from secondary alkyl halides, such as this compound, presents unique challenges due to steric hindrance around the reaction center. This can lead to slower reaction rates and an increased propensity for side reactions, such as elimination.[4] Consequently, special attention must be paid to the activation of the magnesium surface and the careful control of reaction parameters to favor the formation of the desired Grignard reagent.
Experimental Protocols
Protocol 1: Preparation of 5-Methyl-2-hexylmagnesium Chloride
This protocol details the synthesis of 5-methyl-2-hexylmagnesium chloride from this compound using iodine for magnesium activation.
Materials:
-
Magnesium turnings
-
Iodine crystal
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (for initiation, optional)
-
Nitrogen or Argon gas (inert atmosphere)
-
Standard glassware for anhydrous reactions (three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer)
Apparatus Setup:
All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon gas. The setup consists of a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (e.g., calcium chloride or silica (B1680970) gel), a pressure-equalizing dropping funnel, and a gas inlet for maintaining an inert atmosphere.
Procedure:
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine. Gently heat the flask with a heat gun under a flow of inert gas to sublime some of the iodine, which helps to etch the magnesium surface and remove the passivating oxide layer. Allow the flask to cool to room temperature.
-
Initiation: Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 5-10%) of the this compound solution to the magnesium suspension. The reaction is typically initiated by gentle warming or the addition of a small amount of pre-formed Grignard reagent if available. Successful initiation is indicated by the disappearance of the iodine color and the appearance of a grayish, cloudy solution with gentle refluxing of the solvent.
-
Formation: Once the reaction has initiated, slowly add the remaining this compound solution from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in a water bath.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (reflux) for an additional 1-2 hours to ensure complete consumption of the magnesium. The final Grignard reagent solution should appear as a grayish, heterogeneous mixture.
Work-up and Storage:
The prepared Grignard reagent is typically used immediately in subsequent reactions. The concentration of the Grignard reagent can be determined by titration (e.g., with a standard solution of a secondary alcohol and a colorimetric indicator like 1,10-phenanthroline). If storage is necessary, the reagent should be kept under an inert atmosphere in a sealed, dry container.
Data Presentation
The following table summarizes the key reaction parameters for the formation of 5-methyl-2-hexylmagnesium chloride. The values provided are based on typical conditions for Grignard reagent formation from secondary alkyl chlorides and may require optimization for specific laboratory setups.
| Parameter | Value/Range | Notes |
| Reactants | ||
| This compound | 1.0 equiv | |
| Magnesium | 1.2 - 1.5 equiv | An excess of magnesium is used to ensure complete reaction. |
| Solvent | Anhydrous THF | THF is generally preferred for less reactive chlorides. |
| Initiator | Iodine (catalytic) | A small crystal is sufficient. |
| Reaction Temperature | Reflux | Gentle reflux is maintained during the addition. |
| Reaction Time | 2 - 4 hours | Includes addition and subsequent stirring. |
| Estimated Yield | 60 - 80% | Yields can be variable depending on the purity of reagents and reaction conditions. |
Mandatory Visualizations
Caption: Experimental workflow for the formation of 5-methyl-2-hexylmagnesium chloride.
Applications in Drug Development
The 5-methyl-2-hexylmagnesium chloride reagent is a valuable nucleophilic building block for the synthesis of more complex molecules, which can serve as intermediates in drug development. Its primary application lies in the formation of new carbon-carbon bonds, allowing for the construction of intricate molecular architectures.
-
Synthesis of Chiral Alcohols: The reaction of 5-methyl-2-hexylmagnesium chloride with aldehydes and ketones provides access to a wide range of secondary and tertiary alcohols, respectively. The introduction of the sterically hindered 5-methyl-2-hexyl group can be crucial for creating specific stereocenters, which are often essential for the biological activity of drug molecules.
-
Synthesis of Chiral Amines: The addition of this Grignard reagent to imines or their derivatives can lead to the formation of chiral amines. Chiral amines are prevalent structural motifs in many pharmaceuticals.[5]
Caption: Potential synthetic applications of 5-methyl-2-hexylmagnesium chloride.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. General stereoretentive preparation of chiral secondary mixed alkylmagnesium reagents and their use for enantioselective electrophilic aminations - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05315A [pubs.rsc.org]
- 6. homework.study.com [homework.study.com]
- 7. An atom efficient synthesis of tamoxifen - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02977F [pubs.rsc.org]
Application Notes and Protocols: The Use of 2-Chloro-5-methylhexane in the Synthesis of Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-methylhexane is a halogenated aliphatic hydrocarbon with potential as a versatile building block in organic synthesis. Its secondary chloride offers a reactive site for various nucleophilic substitution and organometallic coupling reactions, enabling the introduction of the 5-methylhexyl moiety into a range of molecular scaffolds. This document provides detailed application notes and protocols for the use of this compound in the synthesis of novel compounds, focusing on two powerful carbon-carbon bond-forming methodologies: the Grignard reaction and the Suzuki-Miyaura cross-coupling reaction. While specific literature examples utilizing this compound are limited, the following protocols are based on well-established and analogous chemical transformations.
Application Note 1: Synthesis of 6,10-Dimethylundecan-5-ol via Grignard Reaction
The Grignard reaction is a fundamental method for forming carbon-carbon bonds by reacting an organomagnesium halide with an electrophile, such as a carbonyl compound.[1][2] In this application, this compound is converted to its corresponding Grignard reagent, (5-methylhexan-2-yl)magnesium chloride, which then acts as a nucleophile to attack an aldehyde, yielding a secondary alcohol. This protocol details the synthesis of 6,10-dimethylundecan-5-ol using isovaleraldehyde (B47997) as the electrophile.
Experimental Protocol: Grignard Reaction
Reaction Scheme:
-
Formation of the Grignard Reagent: CH₃CH(Cl)CH₂CH₂CH(CH₃)₂ + Mg → CH₃CH(MgCl)CH₂CH₂CH(CH₃)₂
-
Reaction with Aldehyde: CH₃CH(MgCl)CH₂CH₂CH(CH₃)₂ + (CH₃)₂CHCH₂CHO → 6,10-Dimethylundecan-5-ol
Materials and Reagents:
| Compound | Role | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Amount (g or mL) |
| This compound | Starting Material | 134.65 | 1.0 | 50 | 6.73 g |
| Magnesium Turnings | Reagent | 24.31 | 1.2 | 60 | 1.46 g |
| Anhydrous Diethyl Ether | Solvent | 74.12 | - | - | 100 mL |
| Iodine | Initiator | 253.81 | 1 crystal | - | ~1 mg |
| Isovaleraldehyde | Electrophile | 86.13 | 1.0 | 50 | 4.31 g (5.4 mL) |
| Saturated NH₄Cl (aq) | Quenching Agent | - | - | - | 50 mL |
| Anhydrous MgSO₄ | Drying Agent | 120.37 | - | - | As needed |
Procedure:
-
Preparation of Glassware: All glassware (a three-necked round-bottom flask, reflux condenser, and dropping funnel) must be oven-dried at 120°C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon gas to ensure anhydrous conditions.
-
Grignard Reagent Formation:
-
Place the magnesium turnings and a single crystal of iodine into the reaction flask equipped with a magnetic stir bar.
-
Assemble the glassware under a positive pressure of inert gas.
-
Add 20 mL of anhydrous diethyl ether to the flask.
-
In the dropping funnel, prepare a solution of this compound (6.73 g) in 30 mL of anhydrous diethyl ether.
-
Add approximately 10% of the this compound solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle warming may be required to initiate the reaction.
-
Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Isovaleraldehyde:
-
Cool the Grignard reagent solution to 0°C using an ice-water bath.
-
Add a solution of isovaleraldehyde (4.31 g) in 50 mL of anhydrous diethyl ether to the dropping funnel.
-
Add the isovaleraldehyde solution dropwise to the stirred Grignard reagent at 0°C over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0°C and slowly quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium (B1175870) chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to obtain pure 6,10-dimethylundecan-5-ol.
-
Expected Yield: 70-80%
Workflow Diagram
Caption: Workflow for the synthesis of 6,10-Dimethylundecan-5-ol.
Application Note 2: Synthesis of 2-Methyl-5-phenylhexane via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction that couples an organoboron compound with an organohalide.[3][4][5] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. In this application, this compound is coupled with phenylboronic acid to form 2-methyl-5-phenylhexane. This protocol uses a palladium catalyst with a suitable phosphine (B1218219) ligand to facilitate the coupling of the secondary alkyl chloride.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Reaction Scheme:
CH₃CH(Cl)CH₂CH₂CH(CH₃)₂ + C₆H₅B(OH)₂ --(Pd catalyst, base)--> CH₃CH(C₆H₅)CH₂CH₂CH(CH₃)₂
Materials and Reagents:
| Compound | Role | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Amount (g or mg) |
| This compound | Starting Material | 134.65 | 1.0 | 2 | 269 mg |
| Phenylboronic Acid | Coupling Partner | 121.93 | 1.5 | 3 | 366 mg |
| Pd(OAc)₂ | Catalyst Precursor | 224.49 | 0.02 | 0.04 | 9.0 mg |
| SPhos | Ligand | 410.47 | 0.04 | 0.08 | 32.8 mg |
| K₃PO₄ | Base | 212.27 | 3.0 | 6 | 1.27 g |
| Toluene (B28343) | Solvent | 92.14 | - | - | 10 mL |
| Water | Co-solvent | 18.02 | - | - | 1 mL |
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂ (9.0 mg), SPhos (32.8 mg), phenylboronic acid (366 mg), and K₃PO₄ (1.27 g).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
-
Addition of Reagents:
-
Add toluene (10 mL) and water (1 mL) to the Schlenk tube via syringe.
-
Add this compound (269 mg) via syringe.
-
Stir the mixture at room temperature for 5 minutes to ensure homogeneity.
-
-
Reaction:
-
Place the Schlenk tube in a preheated oil bath at 100°C.
-
Stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate (2 x 10 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane) to afford 2-methyl-5-phenylhexane.
-
Expected Yield: 60-75%
Workflow Diagram
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Grignard reagents are highly reactive and pyrophoric; they react violently with water and protic solvents. Ensure all equipment is scrupulously dried.
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them under an inert atmosphere.
-
Organic solvents are flammable. Avoid open flames and use appropriate heating methods (e.g., oil bath).
This compound serves as a valuable precursor for introducing the 5-methylhexyl group into various organic molecules. The protocols detailed above for the Grignard reaction and Suzuki-Miyaura cross-coupling demonstrate viable pathways for creating novel compounds with potential applications in medicinal chemistry and materials science. Researchers can adapt these methodologies to a wide range of electrophiles and coupling partners to generate diverse chemical libraries.
References
Application Notes and Protocols for Reactions with 2-Chloro-5-methylhexane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key reactions involving 2-Chloro-5-methylhexane. Due to the limited availability of specific experimental data for this compound in published literature, the following protocols and data are presented as illustrative examples based on established principles of organic chemistry for secondary alkyl halides. These protocols are intended to serve as a foundational guide for the synthesis and modification of molecules incorporating the 5-methylhexyl moiety.
Introduction to the Reactivity of this compound
This compound is a secondary alkyl halide, a structural motif that imparts a versatile reactivity profile. The chlorine atom, being an effective leaving group, can be displaced through nucleophilic substitution reactions or be eliminated along with a proton on an adjacent carbon to form an alkene. Furthermore, the carbon-chlorine bond can undergo insertion with magnesium metal to form a Grignard reagent, a potent nucleophile for carbon-carbon bond formation.
The primary reaction pathways for this compound include:
-
Nucleophilic Substitution (S(_N)1 and S(_N)2): The secondary nature of the substrate allows for both S(_N)1 and S(_N)2 pathways, with the predominant mechanism being influenced by the nucleophile, solvent, and temperature. Strong, non-bulky nucleophiles in polar aprotic solvents favor the S(_N)2 mechanism.
-
Elimination (E1 and E2): Treatment with a strong, sterically hindered base will favor elimination reactions to produce a mixture of alkenes. According to Zaitsev's rule, the more substituted alkene is typically the major product.[1][2]
-
Grignard Reagent Formation: The reaction with magnesium in an ethereal solvent provides access to (5-methylhexan-2-yl)magnesium chloride, a valuable intermediate for the synthesis of a variety of organic compounds.[3][4]
I. Nucleophilic Substitution: Synthesis of N-(5-methylhexan-2-yl)acetamide (S(_N)2 Type)
This protocol describes a representative S(_N)2 reaction where the chlorine atom of this compound is displaced by an azide (B81097) nucleophile, followed by reduction and acetylation to yield an N-acetylated amine.
Experimental Protocol
-
Azide Displacement:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.0 g of this compound in 50 mL of dimethylformamide (DMF).
-
Add 3.5 g of sodium azide (NaN(_3)).
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into 200 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain crude 2-azido-5-methylhexane.
-
-
Reduction of the Azide:
-
Dissolve the crude 2-azido-5-methylhexane in 50 mL of methanol (B129727) in a 250 mL flask.
-
Carefully add 0.5 g of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture at 50 psi of H(_2) in a Parr shaker for 6 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield crude 5-methylhexan-2-amine.
-
-
Acetylation of the Amine:
-
Dissolve the crude 5-methylhexan-2-amine in 50 mL of dichloromethane (B109758) (DCM) in a 100 mL flask.
-
Add 1.5 equivalents of triethylamine.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 1.2 equivalents of acetyl chloride.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with 50 mL of water.
-
Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to obtain N-(5-methylhexan-2-yl)acetamide.
-
Quantitative Data (Representative)
| Parameter | Value |
| Starting Material | This compound |
| Molecular Weight | 134.65 g/mol |
| Amount of Starting Material | 5.0 g |
| Moles of Starting Material | 0.037 mol |
| Reagents | 1. NaN(_3), 2. H(_2), Pd/C, 3. Acetyl Chloride, Et(_3)N |
| Solvent | DMF, Methanol, DCM |
| Reaction Temperature | 80°C (Step 1), RT (Step 2 & 3) |
| Reaction Time | 12h (Step 1), 6h (Step 2), 4h (Step 3) |
| Product | N-(5-methylhexan-2-yl)acetamide |
| Molecular Weight | 157.27 g/mol |
| Theoretical Yield | 5.82 g |
| Actual Yield | 4.1 g |
| Percent Yield | 70.4% |
Workflow Diagram
Caption: Workflow for the synthesis of N-(5-methylhexan-2-yl)acetamide.
II. Elimination Reaction: Synthesis of 5-Methylhex-2-ene (E2 Type)
This protocol describes a representative E2 elimination reaction of this compound using a strong, sterically hindered base to favor the formation of an alkene.
Experimental Protocol
-
Reaction Setup:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 10.0 g of potassium tert-butoxide.
-
Add 50 mL of anhydrous tetrahydrofuran (B95107) (THF).
-
Stir the mixture at room temperature to dissolve the base.
-
-
Addition of Alkyl Halide:
-
Dissolve 8.0 g of this compound in 20 mL of anhydrous THF and place it in the dropping funnel.
-
Add the solution of this compound dropwise to the stirred solution of potassium tert-butoxide over 30 minutes.
-
-
Reaction and Work-up:
-
After the addition is complete, heat the reaction mixture to reflux (approximately 66°C) for 4 hours.
-
Monitor the reaction by gas chromatography (GC) to observe the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and carefully quench by adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and extract with pentane (B18724) (3 x 40 mL).
-
Combine the organic extracts, wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Carefully remove the pentane by simple distillation at atmospheric pressure.
-
Distill the remaining liquid to collect the product, 5-methylhex-2-ene.
-
Quantitative Data (Representative)
| Parameter | Value |
| Starting Material | This compound |
| Molecular Weight | 134.65 g/mol |
| Amount of Starting Material | 8.0 g |
| Moles of Starting Material | 0.059 mol |
| Reagent | Potassium tert-butoxide |
| Solvent | Anhydrous THF |
| Reaction Temperature | 66°C (Reflux) |
| Reaction Time | 4 hours |
| Product | 5-Methylhex-2-ene |
| Molecular Weight | 98.19 g/mol |
| Theoretical Yield | 5.82 g |
| Actual Yield | 4.5 g |
| Percent Yield | 77.3% |
E2 Mechanism Diagram
Caption: Concerted mechanism of an E2 elimination reaction.
III. Grignard Reagent Formation and Reaction
This protocol details the formation of (5-methylhexan-2-yl)magnesium chloride and its subsequent reaction with a carbonyl compound, such as acetone (B3395972), to form a tertiary alcohol.
Experimental Protocol
-
Preparation of Grignard Reagent:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (nitrogen or argon).
-
Place 1.5 g of magnesium turnings in a 100 mL three-necked flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 6.7 g of this compound in 40 mL of anhydrous diethyl ether.
-
Add a small amount of the alkyl halide solution to the magnesium. The reaction should initiate, as indicated by bubbling and a gentle reflux. If the reaction does not start, gently warm the flask.
-
Once the reaction has started, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
In the dropping funnel, place a solution of 2.9 g of acetone in 20 mL of anhydrous diethyl ether.
-
Add the acetone solution dropwise to the stirred Grignard reagent.
-
After the addition, allow the mixture to warm to room temperature and stir for 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by adding 50 mL of saturated aqueous ammonium (B1175870) chloride solution.
-
Transfer the mixture to a separatory funnel.
-
Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude tertiary alcohol.
-
Purify the product by distillation or column chromatography.
-
Quantitative Data (Representative)
| Parameter | Value |
| Starting Material | This compound |
| Molecular Weight | 134.65 g/mol |
| Amount of Starting Material | 6.7 g |
| Moles of Starting Material | 0.05 mol |
| Reagents | Mg, Acetone |
| Solvent | Anhydrous Diethyl Ether |
| Reaction Temperature | Reflux (Step 1), 0°C to RT (Step 2) |
| Reaction Time | 1h (Step 1), 2h (Step 2) |
| Product | 2,6-Dimethylheptan-2-ol |
| Molecular Weight | 144.25 g/mol |
| Theoretical Yield | 7.21 g |
| Actual Yield | 5.4 g |
| Percent Yield | 74.9% |
Grignard Formation and Reaction Diagram
Caption: Formation of a Grignard reagent and subsequent reaction.
References
Application Notes and Protocols: 2-Chloro-5-methylhexane as a Potential Alkylating Agent in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-methylhexane is a halogenated alkane with potential as an alkylating agent in synthetic organic chemistry and drug discovery. While specific documented applications in peer-reviewed literature are limited, its chemical structure suggests utility in introducing a 5-methylhexyl group onto various nucleophilic substrates. This document provides a general overview of its potential applications, key physical and chemical properties, and a representative protocol for its use in N-alkylation reactions. The information presented is based on the general reactivity of chloroalkanes and is intended to serve as a foundational guide for researchers exploring the utility of this reagent.
Introduction
Potential Applications
Based on the principles of organic synthesis, this compound could be employed in a variety of alkylation reactions, including:
-
N-Alkylation: Introduction of the 5-methylhexyl group onto primary and secondary amines to synthesize more complex amines, amides (after subsequent reactions), or nitrogen-containing heterocyclic compounds.
-
O-Alkylation: Alkylation of alcohols and phenols to form ethers, which can act as protective groups or introduce specific functionalities.
-
S-Alkylation: Reaction with thiols to generate thioethers, a common moiety in various bioactive molecules.
-
C-Alkylation: As an electrophile in the formation of carbon-carbon bonds with suitable carbon nucleophiles, such as enolates derived from ketones, esters, or other activated methylene (B1212753) compounds.
The branched 5-methylhexyl group can increase the lipophilicity of a molecule, potentially improving its membrane permeability and oral bioavailability. This structural feature may also influence binding affinity and selectivity for biological targets.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in Table 1. These properties are essential for designing appropriate reaction conditions.
| Property | Value | Reference |
| CAS Number | 58766-17-9 | |
| Molecular Formula | C7H15Cl | [4][5] |
| Molecular Weight | 134.65 g/mol | [6][5] |
| Boiling Point | 143.1 °C at 760 mmHg | [4][7] |
| Density | 0.861 g/cm³ | [4] |
| Refractive Index | 1.416 | [4] |
| Flash Point | 35.2 °C | [4] |
General Experimental Protocol: N-Alkylation of a Primary Amine
This protocol describes a general procedure for the N-alkylation of a primary amine using this compound. Reaction conditions may require optimization based on the specific substrate.
Materials:
-
Primary amine (substrate)
-
This compound (alkylating agent)
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)
-
Inorganic base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and stirring apparatus
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq) and the anhydrous solvent.
-
Add the base (1.5 - 2.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes.
-
Add this compound (1.1 - 1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-100 °C). The boiling point of this compound (143.1 °C) allows for a relatively wide range of reaction temperatures.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Note: As a secondary chloroalkane, this compound may undergo elimination side reactions, especially at higher temperatures and with sterically hindered or strongly basic amines. Optimization of the base and temperature will be critical to maximize the yield of the desired alkylated product.
Visualizing the Workflow
The following diagram illustrates a typical workflow for an alkylation reaction using this compound.
Caption: General workflow for an alkylation reaction.
Conclusion
While this compound is not a widely cited alkylating agent in current research, its chemical structure and physical properties suggest its potential as a valuable tool for introducing a lipophilic 5-methylhexyl moiety into a range of molecules. The provided application notes and general protocol offer a starting point for researchers interested in exploring its utility in synthetic chemistry and drug development. Further empirical studies are necessary to fully characterize its reactivity profile and to identify specific applications where it may offer advantages over other alkylating agents.
References
- 1. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 2. 7 Key Facts About Alkylating Agents Chemotherapy: Mechanism & Uses [int.livhospital.com]
- 3. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MOLBASE [key.molbase.com]
- 5. This compound | C7H15Cl | CID 521853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. This compound [stenutz.eu]
Application Notes and Protocols: Reaction of (R)-2-chloro-5-methylhexane with Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of alkyl halides with water, a process known as hydrolysis or solvolysis, is a fundamental reaction in organic chemistry with significant implications in synthetic chemistry and drug development. Understanding the kinetics and mechanisms of such reactions is crucial for predicting product formation, optimizing reaction conditions, and assessing the stability of molecules containing alkyl halide moieties. This document provides detailed application notes and protocols for studying the reaction of the secondary alkyl halide, (R)-2-chloro-5-methylhexane, with water. This reaction proceeds via competing unimolecular substitution (S(_N)1) and elimination (E1) pathways.
Reaction Mechanisms
The hydrolysis of (R)-2-chloro-5-methylhexane in water, a polar protic solvent, involves the formation of a carbocation intermediate. This intermediate can then undergo either nucleophilic attack by water to form an alcohol (S(_N)1 pathway) or deprotonation to form alkenes (E1 pathway).
S(_N)1 Pathway
The S(_N)1 (Substitution, Nucleophilic, Unimolecular) reaction is a two-step mechanism:
-
Formation of a Carbocation: The carbon-chlorine bond breaks heterolytically, with the chlorine atom taking both electrons to form a chloride ion. This is the slow, rate-determining step and results in the formation of a planar secondary carbocation.
-
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the carbocation. Since the carbocation is planar, the attack can occur from either face, leading to a mixture of stereoisomers.
-
Deprotonation: A final, rapid deprotonation of the oxonium ion by another water molecule yields the alcohol product.
Due to the planar nature of the carbocation intermediate, the S(_N)1 reaction of a chiral starting material like (R)-2-chloro-5-methylhexane is expected to produce a racemic or nearly racemic mixture of the corresponding alcohol, (R)- and (S)-5-methyl-2-hexanol.[1]
E1 Pathway
The E1 (Elimination, Unimolecular) reaction also proceeds through the same carbocation intermediate as the S(_N)1 reaction and is therefore a competing pathway.[2]
-
Formation of a Carbocation: This is the same rate-determining step as in the S(_N)1 mechanism.
-
Deprotonation: A water molecule, acting as a weak base, removes a proton from a carbon atom adjacent to the carbocationic center. The electrons from the C-H bond then form a pi bond, resulting in an alkene.
The E1 reaction of 2-chloro-5-methylhexane can yield two possible alkene products: 5-methyl-1-hexene (B1630410) and 5-methyl-2-hexene (B1588153). According to Zaitsev's rule, the more substituted alkene, 5-methyl-2-hexene, is generally the major elimination product.
Caption: Competing S(_N)1 and E1 reaction pathways for the hydrolysis of (R)-2-chloro-5-methylhexane.
Data Presentation
The ratio of substitution to elimination products and the overall reaction rate are influenced by factors such as temperature and solvent composition. The following tables provide illustrative data for the hydrolysis of a secondary chloroalkane, which can be expected to be similar to that of (R)-2-chloro-5-methylhexane.
Table 1: Illustrative Product Distribution at Different Temperatures
| Temperature (°C) | S(_N)1 Product (%) (5-methyl-2-hexanol) | E1 Products (%) (Alkenes) |
| 25 | 85 | 15 |
| 50 | 70 | 30 |
| 75 | 55 | 45 |
Note: This data is representative for the hydrolysis of a secondary chloroalkane in water. Higher temperatures generally favor elimination over substitution.[2]
Table 2: Illustrative Rate Constants at Different Temperatures
| Temperature (°C) | Temperature (K) | Rate Constant, k (s⁻¹) |
| 25 | 298 | 1.5 x 10⁻⁵ |
| 35 | 308 | 4.5 x 10⁻⁵ |
| 45 | 318 | 1.2 x 10⁻⁴ |
Note: This data is representative and follows the Arrhenius equation, where the rate constant increases with temperature.
Experimental Protocols
The following protocols outline methods for monitoring the reaction kinetics and analyzing the product distribution of the hydrolysis of (R)-2-chloro-5-methylhexane.
Protocol 1: Monitoring Reaction Kinetics via Potentiometric Titration
This protocol measures the rate of reaction by monitoring the production of hydrochloric acid.
Materials:
-
(R)-2-chloro-5-methylhexane
-
Deionized water
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.01 M)
-
pH meter or autotitrator
-
Thermostatted reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a solution of (R)-2-chloro-5-methylhexane in a suitable co-solvent if necessary to ensure miscibility with water (e.g., a small amount of ethanol (B145695) or acetone).
-
Place a known volume of deionized water in the thermostatted reaction vessel and allow it to reach the desired temperature (e.g., 25 °C).
-
Add a known amount of the (R)-2-chloro-5-methylhexane solution to the water to initiate the reaction, and start a timer.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known volume of a cold, immiscible organic solvent (e.g., diethyl ether).
-
Separate the aqueous layer and titrate the amount of HCl produced with the standardized NaOH solution.
-
The rate of reaction can be determined by plotting the concentration of HCl produced over time.
Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is used to separate, identify, and quantify the products of the reaction.[3][4]
Materials:
-
Reaction mixture from Protocol 1 at a specific time point
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous sodium sulfate
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
-
Standard solutions of (R)- and (S)-5-methyl-2-hexanol, 5-methyl-1-hexene, and 5-methyl-2-hexene for calibration
Procedure:
-
At the desired reaction time, quench the reaction by cooling the mixture in an ice bath.
-
Extract the organic products from the aqueous reaction mixture with diethyl ether.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Analyze the extract by GC-MS. The components will be separated based on their boiling points and identified by their mass spectra.
-
Quantify the relative amounts of each product by integrating the peak areas in the gas chromatogram. Use the standard solutions to create calibration curves for accurate quantification.
Caption: Experimental workflow for studying the hydrolysis of (R)-2-chloro-5-methylhexane.
Conclusion
The reaction of (R)-2-chloro-5-methylhexane with water provides a valuable model for studying competing S(_N)1 and E1 reactions of secondary alkyl halides. The experimental protocols outlined here allow for a thorough investigation of the reaction kinetics and product distribution. For professionals in drug development, understanding these pathways is essential for predicting the stability and degradation products of potential drug candidates containing similar structural motifs. The use of modern analytical techniques such as GC-MS is critical for obtaining accurate quantitative data to support these studies.
References
Application Notes and Protocols for the SN2 Reaction Kinetics of 1-chloro-5-methylhexane with Sodium Cyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bimolecular nucleophilic substitution (SN2) reaction is a fundamental transformation in organic chemistry, crucial for the synthesis of a wide array of organic compounds, including many pharmaceutical intermediates. This document provides detailed application notes and protocols for studying the reaction kinetics of 1-chloro-5-methylhexane (B1294878) with sodium cyanide. Understanding the kinetics of this reaction is essential for optimizing reaction conditions, maximizing yield, and scaling up production in industrial settings. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, as described by the second-order rate law: rate = k[Alkyl Halide][Nucleophile].[1][2][3][4][5] Factors such as the structure of the alkyl halide, the strength of the nucleophile, the nature of the leaving group, and the choice of solvent significantly influence the reaction rate.[6] This study focuses on a primary alkyl chloride, 1-chloro-5-methylhexane, and a strong nucleophile, the cyanide ion (CN⁻), to form 6-methylheptanenitrile.
Key Experimental Protocols
A critical aspect of studying reaction kinetics is the careful control of experimental parameters and accurate monitoring of the reaction progress. The following protocols outline the methodology for determining the rate constant and activation energy for the SN2 reaction between 1-chloro-5-methylhexane and sodium cyanide.
Protocol 1: Determination of the Rate Constant using Gas Chromatography (GC)
This protocol describes the setup and execution of the kinetic experiment at a constant temperature.
Materials:
-
1-chloro-5-methylhexane
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (B87167) (DMSO) (anhydrous)
-
Internal standard (e.g., dodecane)
-
Thermostated reaction vessel (e.g., a three-necked flask with a condenser and septum)
-
Magnetic stirrer and stir bar
-
Gas chromatograph with a suitable column (e.g., a non-polar capillary column) and a flame ionization detector (FID)
-
Syringes for sampling
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 1-chloro-5-methylhexane in DMSO with a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of sodium cyanide in DMSO with a known concentration (e.g., 0.1 M). Note: Sodium cyanide has limited solubility in some organic solvents; DMSO is a good choice for SN2 reactions.[6]
-
Prepare a stock solution of the internal standard in DMSO.
-
-
Reaction Setup:
-
Place a known volume of the 1-chloro-5-methylhexane stock solution and the internal standard stock solution into the thermostated reaction vessel.
-
Allow the solution to equilibrate to the desired reaction temperature (e.g., 50 °C).
-
Initiate the reaction by adding a known volume of the pre-heated sodium cyanide stock solution to the reaction vessel with vigorous stirring. Start the timer immediately.
-
-
Reaction Monitoring:
-
At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a quenching agent (e.g., a dilute acid to neutralize the cyanide).
-
Analyze the quenched sample by gas chromatography to determine the concentration of the remaining 1-chloro-5-methylhexane relative to the internal standard.
-
-
Data Analysis:
-
From the GC data, calculate the concentration of 1-chloro-5-methylhexane at each time point.
-
Since the concentrations of the nucleophile and the substrate are equal, the second-order rate law can be integrated to give: 1/[A]t - 1/[A]₀ = kt, where [A]t is the concentration of 1-chloro-5-methylhexane at time t, [A]₀ is the initial concentration, and k is the rate constant.
-
Plot 1/[1-chloro-5-methylhexane] versus time. The plot should be linear with a slope equal to the rate constant, k.
-
Protocol 2: Determination of Activation Energy (Ea)
This protocol involves determining the rate constant at various temperatures to calculate the activation energy using the Arrhenius equation.
Procedure:
-
Repeat Protocol 1 at a minimum of three different temperatures (e.g., 40 °C, 50 °C, and 60 °C), ensuring all other conditions (initial concentrations, solvent) remain constant.
-
Calculate the rate constant (k) for each temperature as described in Protocol 1.
-
Data Analysis (Arrhenius Plot):
-
The Arrhenius equation is given by: k = Ae^(-Ea/RT), where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant (8.314 J/mol·K), and T is the temperature in Kelvin.
-
The logarithmic form of the Arrhenius equation is: ln(k) = -Ea/R * (1/T) + ln(A).
-
Plot ln(k) versus 1/T. The resulting plot should be a straight line.
-
The slope of the line is equal to -Ea/R.
-
Calculate the activation energy (Ea) from the slope: Ea = -slope * R.
-
Data Presentation
The quantitative data obtained from the experiments should be organized into clear and concise tables for easy interpretation and comparison.
Table 1: Reaction Progress at 50 °C
| Time (min) | [1-chloro-5-methylhexane] (M) | 1 / [1-chloro-5-methylhexane] (M⁻¹) |
| 0 | 0.050 | 20.0 |
| 15 | 0.042 | 23.8 |
| 30 | 0.036 | 27.8 |
| 45 | 0.031 | 32.3 |
| 60 | 0.027 | 37.0 |
| 75 | 0.024 | 41.7 |
| 90 | 0.021 | 47.6 |
Table 2: Summary of Kinetic Data at Different Temperatures
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (M⁻¹min⁻¹) | ln(k) |
| 40 | 313.15 | 0.00319 | 0.15 | -1.90 |
| 50 | 323.15 | 0.00309 | 0.31 | -1.17 |
| 60 | 333.15 | 0.00300 | 0.60 | -0.51 |
Table 3: Calculated Activation Energy
| Parameter | Value |
| Slope of Arrhenius Plot | -7000 K |
| Activation Energy (Ea) | 58.2 kJ/mol |
Visualizations
Diagrams are essential for visualizing complex relationships and workflows. The following diagrams were created using the DOT language.
Caption: SN2 reaction mechanism of 1-chloro-5-methylhexane with sodium cyanide.
Caption: Experimental workflow for kinetic analysis of the SN2 reaction.
References
Application Notes and Protocols: Purification of 2-Chloro-5-methylhexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2-Chloro-5-methylhexane, a halogenated alkane potentially utilized as an intermediate in organic synthesis and drug development. The following sections outline common purification techniques, including fractional distillation, liquid-liquid extraction, and column chromatography, tailored for this specific compound.
Overview of Purification Strategies
The choice of purification method for this compound depends on the nature and quantity of impurities present in the crude product. Common impurities may include unreacted starting materials (e.g., 5-methyl-2-hexanol), byproducts of the chlorination reaction (e.g., alkenes from elimination reactions), and residual acid catalysts. A multi-step purification approach is often necessary to achieve high purity.
A general workflow for the purification of this compound can be visualized as follows:
Caption: General purification workflow for this compound.
Physicochemical Data for this compound
Understanding the physical properties of this compound is crucial for designing effective purification protocols.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅Cl | [1] |
| Molecular Weight | 134.65 g/mol | [1] |
| Boiling Point (estimated) | ~140-150 °C | General trend for similar alkyl chlorides |
| Density (estimated) | ~0.87 g/mL | General trend for similar alkyl chlorides |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, hexanes) | General property of alkyl halides |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction and Fractional Distillation
This is the most common and effective method for purifying this compound on a laboratory scale.
Objective: To remove acidic impurities, unreacted alcohol, and other water-soluble byproducts, followed by separation based on boiling point.
Materials:
-
Crude this compound
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)
-
Heating mantle
-
Boiling chips
Procedure:
-
Washing (Liquid-Liquid Extraction): a. Transfer the crude this compound to a separatory funnel. b. Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the lower aqueous layer. c. Add an equal volume of saturated sodium bicarbonate solution to neutralize any residual acid. Swirl gently at first to avoid excessive pressure buildup from CO₂ evolution, then shake more vigorously. Vent the funnel frequently. d. Drain the lower aqueous layer. e. Wash the organic layer with an equal volume of deionized water, followed by an equal volume of brine to facilitate the removal of dissolved water. f. Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Drying: a. Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the organic layer. b. Swirl the flask until the drying agent no longer clumps together, indicating that all the water has been absorbed. c. Filter the dried organic layer into a round-bottom flask suitable for distillation.
-
Fractional Distillation: a. Add a few boiling chips to the round-bottom flask containing the dried this compound. b. Set up the fractional distillation apparatus. Ensure the fractionating column is adequately packed (e.g., with Raschig rings or Vigreux indentations) to ensure good separation. c. Slowly heat the flask using a heating mantle. d. Collect the fraction that distills at the expected boiling point of this compound (approximately 140-150 °C). Discard any initial lower-boiling fractions (forerun) and stop the distillation before higher-boiling impurities begin to distill.
Expected Purity and Yield:
| Parameter | Expected Value |
| Purity after Distillation | > 98% (by GC analysis) |
| Typical Yield | 70-85% |
Protocol 2: High-Purity Purification by Column Chromatography
For applications requiring very high purity (>99.5%), column chromatography can be employed after initial purification by distillation.
Objective: To separate this compound from closely related isomers or other non-volatile impurities.
Materials:
-
Partially purified this compound (from distillation)
-
Silica (B1680970) gel (60-200 mesh)
-
Hexane (or other non-polar solvent)
-
Dichloromethane (or other slightly more polar solvent)
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp (if impurities are UV-active) or a staining solution (e.g., potassium permanganate)
Procedure:
-
Column Packing: a. Prepare a slurry of silica gel in hexane. b. Pour the slurry into the chromatography column and allow the silica to settle into a packed bed. Ensure there are no air bubbles or cracks in the packing. c. Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.
-
Sample Loading: a. Dissolve the partially purified this compound in a minimal amount of hexane. b. Carefully add the sample solution to the top of the column.
-
Elution: a. Begin eluting the column with hexane. b. Collect fractions in separate tubes as the solvent flows through the column. c. Monitor the separation by spotting the collected fractions on a TLC plate and developing it in an appropriate solvent system (e.g., 95:5 hexane:dichloromethane). d. If the compound is not eluting with pure hexane, gradually increase the polarity of the eluent by adding small amounts of dichloromethane.
-
Fraction Analysis and Pooling: a. Identify the fractions containing the pure this compound using TLC analysis. b. Combine the pure fractions.
-
Solvent Removal: a. Remove the solvent from the pooled fractions using a rotary evaporator to obtain the highly purified product.
Expected Purity and Yield:
| Parameter | Expected Value |
| Purity after Chromatography | > 99.5% (by GC analysis) |
| Typical Yield (from chromatography step) | 80-95% |
Visualization of Key Processes
Liquid-Liquid Extraction Workflow
Caption: Workflow for the washing (extraction) of this compound.
Column Chromatography Principle
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Chloro-5-methylhexane Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-5-methylhexane.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most prevalent and direct precursor for the synthesis of this compound is 5-methyl-2-hexanol (B47235). This secondary alcohol can be readily converted to the corresponding alkyl chloride through nucleophilic substitution reactions.
Q2: Which chlorinating agents are typically used for this conversion?
Commonly employed chlorinating agents for converting secondary alcohols like 5-methyl-2-hexanol to this compound include thionyl chloride (SOCl₂) and hydrogen chloride (HCl). Thionyl chloride is often preferred for laboratory-scale synthesis due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies product purification.
Q3: I am experiencing a low yield of this compound. What are the potential causes and how can I troubleshoot this?
Low yields in this synthesis can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include incomplete reaction, side reactions, or issues with reagent purity.
Q4: What are the expected side products in the synthesis of this compound?
Potential side products include alkenes resulting from elimination reactions, such as 5-methyl-1-hexene (B1630410) and 5-methyl-2-hexene. Rearrangement of the carbocation intermediate (in the case of an S(_N)1 pathway) can also lead to the formation of isomeric alkyl chlorides.
Q5: How can I purify the final this compound product?
Purification is typically achieved through a series of steps including quenching the reaction, washing with aqueous solutions to remove unreacted reagents and water-soluble byproducts, drying the organic layer, and finally, fractional distillation to separate the desired product from any remaining starting material and non-volatile impurities.
Troubleshooting Guide
Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).- Reaction Temperature: For reactions with thionyl chloride, gentle heating may be necessary to drive the reaction to completion. However, excessive heat can promote side reactions.[1] - Reagent Stoichiometry: A slight excess of the chlorinating agent (e.g., 1.1 to 1.5 equivalents of thionyl chloride) is often used to ensure complete conversion of the alcohol. |
| Side Reactions | - Elimination: The formation of alkenes is a common side reaction. This can be minimized by maintaining a low reaction temperature. The choice of base, when using thionyl chloride, can also influence the extent of elimination.- Rearrangement: While less common with thionyl chloride in the presence of pyridine (B92270) (which favors an S(_N)2 mechanism), carbocation rearrangements can occur under S(_N)1 conditions, leading to isomeric products.[2] |
| Reagent Quality | - Purity of 5-methyl-2-hexanol: Ensure the starting alcohol is pure and free of contaminants.- Freshness of Thionyl Chloride: Thionyl chloride can decompose over time. Use freshly distilled or a new bottle of thionyl chloride for best results. Decomposed thionyl chloride may appear yellow.[1] |
| Moisture Contamination | - Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous. Water will react with thionyl chloride, reducing its effectiveness. |
| Work-up Procedure | - Inefficient Extraction: Ensure thorough extraction of the product from the aqueous layer using an appropriate organic solvent.- Product Loss During Washing: Minimize the number of washes and avoid vigorous shaking that can lead to emulsion formation. |
Experimental Protocols
Synthesis of this compound from 5-methyl-2-hexanol using Thionyl Chloride
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired outcomes.
Materials:
-
5-methyl-2-hexanol
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, for S(_N)2 mechanism with inversion of stereochemistry)
-
Anhydrous diethyl ether or dichloromethane (B109758) (solvent)
-
Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve 5-methyl-2-hexanol (1.0 eq) in anhydrous diethyl ether.
-
Addition of Thionyl Chloride: Cool the solution in an ice bath. Add thionyl chloride (1.2 eq) dropwise from the dropping funnel to the stirred solution. If using pyridine (1.2 eq), it can be added to the alcohol solution before the addition of thionyl chloride.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by TLC. Gentle heating may be applied if the reaction is sluggish.
-
Work-up:
-
Carefully pour the reaction mixture over crushed ice to quench any excess thionyl chloride.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with cold, dilute hydrochloric acid (if pyridine was used), saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to obtain pure this compound.
Visualizations
Caption: Synthesis of this compound from 5-methyl-2-hexanol.
Caption: A workflow for troubleshooting low yields in the synthesis.
Caption: Key factors influencing the yield of the synthesis.
References
Navigating Byproduct Formation in Reactions of 2-Chloro-5-methylhexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 2-Chloro-5-methylhexane. Understanding and mitigating the formation of byproducts is critical for optimizing reaction yields and ensuring the purity of the desired product.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues related to byproduct formation in reactions with this compound, a secondary alkyl halide. The reaction pathway, and consequently the product and byproduct distribution, is highly dependent on the reaction conditions.
Q1: I am trying to perform a substitution reaction with this compound using a strong, non-bulky nucleophile (e.g., NaN3, NaCN) but I am observing significant amounts of alkene byproducts. What is going on and how can I fix it?
A1: You are likely observing a competing E2 (elimination) reaction. While strong, non-bulky nucleophiles favor the SN2 pathway, the secondary nature of this compound makes it susceptible to elimination, especially with strong bases.
Troubleshooting Steps:
-
Lower the reaction temperature: Elimination reactions generally have a higher activation energy than substitution reactions. Lowering the temperature will disproportionately slow down the E2 reaction, favoring the desired SN2 product.
-
Choose a less basic nucleophile: If possible, select a nucleophile that is a weaker base but still a good nucleophile. For example, using sodium azide (B81097) (NaN₃) is generally preferable to sodium hydroxide (B78521) (NaOH) if an amine is the ultimate target (via reduction of the azide).
-
Use a polar aprotic solvent: Solvents like DMSO, DMF, or acetone (B3395972) favor SN2 reactions. They solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and more reactive towards the substrate's carbon, rather than abstracting a proton as a base.
Q2: My elimination reaction of this compound with a strong base is giving me a mixture of alkene isomers (5-methyl-1-hexene and 5-methyl-2-hexene). How can I control the regioselectivity?
A2: The formation of different alkene isomers is a common issue in elimination reactions of unsymmetrical alkyl halides. The major product is often predicted by Zaitsev's rule (more substituted alkene) or Hofmann's rule (less substituted alkene), depending on the steric bulk of the base.
Troubleshooting Steps:
-
To favor the Zaitsev product (5-methyl-2-hexene): Use a small, strong base like sodium ethoxide or sodium methoxide. These bases are less sterically hindered and will preferentially abstract a proton from the more substituted beta-carbon.
-
To favor the Hofmann product (5-methyl-1-hexene): Employ a bulky, strong base such as potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA). The large size of these bases makes it difficult for them to access the more sterically hindered internal proton, leading to preferential abstraction of a proton from the terminal methyl group.
Q3: I am attempting a solvolysis reaction of this compound in ethanol, expecting an ether product (SN1), but I am getting a significant amount of alkene byproducts (E1). How can I increase the yield of the substitution product?
A3: SN1 and E1 reactions are competitive pathways that proceed through a common carbocation intermediate. Therefore, it is common to get a mixture of substitution and elimination products.
Troubleshooting Steps:
-
Lower the reaction temperature: E1 reactions are favored at higher temperatures. Running the reaction at or below room temperature will favor the SN1 pathway.
-
Use a less basic solvent/nucleophile: While you are performing a solvolysis where the solvent is the nucleophile, adding a non-nucleophilic acid can sometimes suppress E1 by reducing the concentration of the basic form of the solvent. However, this is a delicate balance as strong acid can promote dehydration.
-
Consider an alternative two-step synthesis: If a high yield of the ether is critical, consider converting the this compound to the corresponding alcohol via an SN2 reaction with hydroxide, followed by a Williamson ether synthesis using the desired alkoxide. This avoids the carbocation intermediate and the competing E1 pathway.
Quantitative Data on Product Distribution
The following table provides representative data on the product distribution for the reaction of a similar secondary alkyl halide, 2-chloropentane, with sodium ethoxide in ethanol. This illustrates the typical competition between substitution and elimination pathways.
| Substrate | Reagent/Solvent | Temperature | Major Products | Product Ratio (approximate) |
| 2-Chloropentane | Sodium Ethoxide / Ethanol | 25°C | trans-2-Pentene, cis-2-Pentene, 1-Pentene, 2-Ethoxypentane | 55% trans-alkene, 16% cis-alkene, 29% terminal alkene, Minor substitution product |
Data is illustrative for a comparable secondary alkyl halide and highlights the prevalence of elimination products with a strong base.
Experimental Protocols
The following is a generalized protocol for an elimination reaction of a secondary alkyl halide. Note: This should be adapted and optimized for your specific experimental setup and safety protocols.
Protocol: E2 Elimination of this compound with Potassium tert-Butoxide
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add potassium tert-butoxide (1.2 equivalents) and anhydrous tetrahydrofuran (B95107) (THF).
-
Addition of Substrate: While stirring the mixture under a nitrogen atmosphere, slowly add a solution of this compound (1.0 equivalent) in anhydrous THF via a dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 66°C) and maintain for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product, a mixture of 5-methyl-1-hexene (B1630410) and 5-methyl-2-hexene, by fractional distillation.
Logical Workflow for Troubleshooting Byproduct Formation
The following diagram illustrates a logical workflow for identifying and mitigating byproduct formation in reactions of this compound.
Stability and proper storage conditions for 2-Chloro-5-methylhexane.
This guide provides essential information on the stability, storage, and handling of 2-Chloro-5-methylhexane for researchers, scientists, and drug development professionals. It includes frequently asked questions and troubleshooting advice for common experimental issues.
Stability and Storage Data
Proper storage is critical to maintain the integrity of this compound. The following table summarizes its stability and recommended storage conditions.
| Parameter | Specification | Source(s) |
| Chemical Stability | The product is chemically stable under standard ambient conditions (room temperature). | [1] |
| Storage Temperature | Keep cool. For specific temperature ranges, refer to the product label provided by the supplier. | [2] |
| Storage Conditions | Keep container tightly closed in a dry and well-ventilated place. | [2][1][3][4] |
| Conditions to Avoid | Heat, sparks, open flames, hot surfaces, and all other sources of ignition.[2][1][3][4] Vapors can form explosive mixtures with air upon intense warming.[2] | |
| Incompatible Materials | While specific data for this compound is limited, alkyl halides can be incompatible with strong acids, alkalis, and strong oxidizing/reducing agents. | |
| Hazardous Reactions | No hazardous reactions are reported under normal processing conditions.[1][4] | |
| Hazardous Polymerization | Hazardous polymerization does not occur. | [1][4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable liquid and vapor.[2][1][4] Its vapors can form explosive mixtures with air, particularly when heated.[2][1] It is crucial to keep it away from heat and all sources of ignition. Standard personal protective equipment (PPE), including flame-retardant clothing, gloves, and eye protection, should be worn during handling.[2]
Q2: How should I store an opened container of this compound?
A2: The container should be kept tightly closed and stored in a cool, dry, and well-ventilated area.[2][1][3][4] This prevents the escape of flammable vapors and potential contamination from atmospheric moisture.
Q3: What are the signs of decomposition for this compound?
A3: A key sign of thermal decomposition in chlorinated alkanes is the liberation of hydrogen chloride (HCl) gas.[5] This may be detectable by a sharp, acidic odor or by testing the pH of the sample (increased acidity). Significant discoloration (e.g., yellowing) can also indicate degradation or the presence of impurities.[6]
Q4: Can I store this chemical in a standard laboratory refrigerator?
A4: Only if the refrigerator is explicitly rated as explosion-proof.[3] Storing a flammable liquid in a standard refrigerator is extremely dangerous, as internal components like light switches or thermostats can act as ignition sources for flammable vapors.
Q5: How should I dispose of waste this compound?
A5: Waste must be treated as hazardous.[1] It should be disposed of in accordance with local, regional, and national hazardous waste regulations. Do not empty it into drains.[1] Consult your institution's environmental health and safety (EHS) office for specific disposal protocols.
Experimental Troubleshooting Guide
As a secondary alkyl halide, this compound can undergo competing substitution (SN1/SN2) and elimination (E1/E2) reactions.[7][8] Unexpected outcomes are common and typically depend on reaction conditions.
Issue 1: An elimination product (an alkene) was formed instead of the desired substitution product.
-
Possible Cause 1: Base/Nucleophile Choice. You may have used a strong or bulky base, which favors elimination. Sterically hindered bases strongly favor elimination over substitution.
-
Troubleshooting Steps:
-
Possible Cause 2: High Temperature. Higher reaction temperatures provide the necessary energy for elimination pathways and will favor elimination over substitution.[8]
-
Troubleshooting Steps:
-
Run the reaction at a lower temperature. SN2 reactions, in particular, benefit from lower temperatures to minimize the competing E2 pathway.[7]
-
Issue 2: The reaction is very slow or is not proceeding to completion.
-
Possible Cause 1: Poor Leaving Group Ability. While chloride is a reasonable leaving group, its departure can be the rate-limiting step.
-
Troubleshooting Steps:
-
Consider converting the alkyl chloride to an alkyl iodide (a better leaving group) in situ or as a separate step, for example, via the Finkelstein reaction.
-
-
Possible Cause 2: Incorrect Solvent Choice. The solvent plays a critical role in stabilizing intermediates and reactants.
-
Troubleshooting Steps:
-
For SN2 reactions, ensure you are using a polar aprotic solvent (e.g., acetone, DMF, DMSO) which solvates the cation but not the nucleophile, increasing its reactivity.[7]
-
For SN1 reactions, a polar protic solvent (e.g., water, ethanol, methanol) is required to stabilize the intermediate carbocation.[8]
-
Issue 3: An unexpected isomer of the desired product was formed.
-
Possible Cause: Carbocation Rearrangement. This is a classic issue in SN1 reactions. The secondary carbocation formed from this compound may undergo a hydride shift to form a more stable tertiary carbocation before the nucleophile attacks.
-
Troubleshooting Steps:
-
To avoid rearrangements, switch to reaction conditions that favor the SN2 pathway, which does not involve a carbocation intermediate.[7] This involves using a strong nucleophile in a polar aprotic solvent at a low temperature.
-
General Protocol: Performing a Nucleophilic Substitution Reaction
This protocol provides a general framework. Specific quantities and conditions must be optimized for your target reaction.
-
Inert Atmosphere: Dry your glassware thoroughly. Assemble the reaction apparatus (e.g., round-bottom flask with a condenser) and flush the system with an inert gas like nitrogen or argon. This is especially important if using water-sensitive reagents.
-
Solvent and Reagent Addition: Add the appropriate dry solvent (polar aprotic for SN2, polar protic for SN1) to the reaction flask via syringe.
-
Substrate Addition: Add the this compound to the flask.
-
Temperature Control: Place the flask in a cooling bath (for SN2) or a heating mantle (if required for SN1, though this may favor elimination).
-
Nucleophile Addition: Dissolve your nucleophile in the reaction solvent and add it dropwise to the reaction mixture. A slow addition helps control any exothermic processes.
-
Reaction Monitoring: Monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup and Purification: Once the reaction is complete, quench the reaction mixture appropriately (e.g., by adding water). Perform an extraction to isolate the crude product. Purify the product using a suitable method like column chromatography or distillation.
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in reactions involving this compound.
Caption: Troubleshooting workflow for reactions with this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Chapter 7 Solutions to Problems – Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations – Solutions Manual Fundamentals of Organic Chemistry-Openstax Adaptation [ncstate.pressbooks.pub]
- 4. pubs.acs.org [pubs.acs.org]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. Sciencemadness Discussion Board - Disposal of chlorinated alkanes - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. fiveable.me [fiveable.me]
Safe handling and disposal of 2-Chloro-5-methylhexane.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 2-Chloro-5-methylhexane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound (CAS No. 58766-17-9) is a chlorinated hydrocarbon.[1][2] Based on data for similar chlorinated alkanes, it is considered to be a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[3]
Q2: What are the key physical and chemical properties of this compound?
A2: Key properties are summarized in the table below.
Q3: What personal protective equipment (PPE) should I wear when handling this compound?
A3: Wear appropriate protective gloves, clothing, and safety goggles or a face shield.[4] Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.
Q4: How should I store this compound?
A4: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4]
Q5: What should I do in case of accidental exposure to this compound?
A5: In case of skin contact, immediately wash the affected area with plenty of water.[4] For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. In all cases of significant exposure or if symptoms persist, seek medical attention.[4]
Q6: How do I dispose of this compound waste?
A6: this compound waste is considered hazardous. It should be disposed of through a licensed waste disposal company in accordance with local, state, and federal regulations.[3] Do not empty into drains.[4]
Troubleshooting Guides
Handling and Experiment-Related Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Irritation to skin or eyes during handling. | Inadequate personal protective equipment (PPE). | 1. Immediately move to an emergency eyewash station or shower. 2. Flush the affected area with copious amounts of water for at least 15 minutes. 3. Remove any contaminated clothing. 4. Seek medical attention if irritation persists. 5. Review and upgrade PPE to include chemical-resistant gloves and splash goggles or a face shield. |
| Strong chemical odor in the laboratory. | Improper ventilation or a possible spill. | 1. Ensure all work is being conducted in a properly functioning chemical fume hood. 2. Check for any spills or leaks from containers. 3. If a spill is found, follow the appropriate spill cleanup procedure. 4. If no spill is evident, and the fume hood is operational, there may be a leak in your experimental apparatus. Carefully inspect all connections and seals. |
| Inconsistent experimental results. | Contamination or degradation of this compound. | 1. Ensure the storage container is properly sealed and stored. 2. Consider the age and storage conditions of the chemical. 3. If in doubt, obtain a fresh supply of the reagent. |
Spill and Disposal Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| A small spill of this compound on the benchtop. | Accidental mishandling. | 1. Alert others in the immediate area. 2. Remove all sources of ignition. 3. Wear appropriate PPE, including gloves and eye protection. 4. Cover the spill with an inert absorbent material (e.g., vermiculite (B1170534), sand). 5. Collect the absorbed material into a designated, labeled hazardous waste container. 6. Clean the spill area with soap and water. |
| Uncertainty about the correct disposal container. | Lack of familiarity with waste streams. | 1. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. 2. Use a designated, properly labeled container for halogenated organic waste. 3. If unsure, contact your institution's Environmental Health and Safety (EHS) department for guidance. |
| The hazardous waste container is full. | Normal accumulation of waste. | 1. Do not overfill the waste container. 2. Securely close the container. 3. Arrange for a pickup of the full container and obtain a new, empty one through your institution's EHS department. |
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C7H15Cl | [1][2][5] |
| Molecular Weight | 134.65 g/mol | [5] |
| Boiling Point | 143.1 °C at 760 mmHg | [2] |
| Flash Point | 35.2 °C | [2] |
| Density | 0.861 g/cm³ | [2] |
| CAS Number | 58766-17-9 | [1][2] |
Experimental Protocols
Protocol for a Small-Scale Spill Cleanup
-
Immediate Response:
-
Alert personnel in the immediate vicinity.
-
Eliminate all ignition sources (e.g., turn off hot plates, unplug electrical equipment).
-
-
Personal Protective Equipment (PPE):
-
Don chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
-
Containment:
-
If the spill is spreading, create a dike around the spill using an inert absorbent material like vermiculite or sand.
-
-
Absorption:
-
Gently cover the spill with the absorbent material, working from the outside in to prevent splashing.
-
Ensure all the liquid is absorbed.
-
-
Collection:
-
Using a non-sparking scoop or spatula, carefully collect the absorbed material.
-
Place the material into a clearly labeled, leak-proof container designated for hazardous waste.
-
-
Decontamination:
-
Wipe down the spill area with a cloth dampened with soap and water.
-
Place the cleaning materials into the same hazardous waste container.
-
-
Disposal:
-
Seal the hazardous waste container.
-
Arrange for disposal through your institution's Environmental Health and Safety department.
-
-
Reporting:
-
Report the spill to your supervisor and follow any institutional reporting requirements.
-
Protocol for Disposal of this compound Waste
-
Waste Segregation:
-
Collect all waste containing this compound (e.g., unused product, contaminated materials from cleanup) in a dedicated, compatible, and properly labeled hazardous waste container. Do not mix with non-halogenated waste.
-
-
Container Management:
-
Keep the waste container securely closed when not in use.
-
Store the container in a designated satellite accumulation area that is well-ventilated and away from ignition sources.
-
-
Labeling:
-
Ensure the waste container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Disposal Request:
-
When the container is nearly full, contact your institution's Environmental Health and Safety department to arrange for a waste pickup.
-
Provide all necessary information about the waste stream as required.
-
-
Record Keeping:
-
Maintain any required records of the waste generated and disposed of in accordance with institutional and regulatory requirements.
-
Visualizations
Caption: Workflow for cleaning up a this compound spill.
Caption: Decision tree for the proper disposal of this compound waste.
References
Troubleshooting failed reactions with 2-Chloro-5-methylhexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving 2-chloro-5-methylhexane. The information is tailored for researchers, scientists, and professionals in drug development.
Section 1: Nucleophilic Substitution Reactions (S(_N)2)
Frequently Asked Questions (FAQs)
Q1: My S(_N)2 reaction with this compound is slow or incomplete. What are the possible causes and solutions?
A1: Slow or incomplete S(_N)2 reactions with this compound, a secondary alkyl halide, can be attributed to several factors:
-
Steric Hindrance: Although less hindered than a tertiary halide, the secondary nature of this compound can slow the backside attack required for an S(N)2 mechanism.[1][2]
-
Leaving Group Ability: The chloride ion is a reasonably good leaving group, but not as effective as bromide or iodide.[3] For critical reactions, consider converting the corresponding alcohol to a tosylate or mesylate, which are excellent leaving groups.[4]
-
Nucleophile Strength: A weak nucleophile will react slowly. Ensure you are using a strong nucleophile.
-
Solvent Choice: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are ideal for S(_N)2 reactions as they solvate the cation of the nucleophilic salt but not the anion, leaving the nucleophile more reactive.[5]
-
Temperature: Increasing the reaction temperature can enhance the rate, but be aware that this may also favor the competing E2 elimination reaction.
Q2: I am observing a significant amount of an alkene byproduct in my S(_N)2 reaction. How can I minimize this E2 elimination?
A2: The formation of an alkene byproduct is due to the competing E2 elimination reaction, which is common with secondary alkyl halides and strong, bulky bases.[1][4][6] To favor S(_N)2 over E2:
-
Choice of Nucleophile/Base: Use a strong, but non-bulky nucleophile. For example, when synthesizing an ether, it is preferable to use a less sterically hindered alkoxide.[4]
-
Reaction Temperature: Lowering the reaction temperature generally favors the S(_N)2 pathway over the E2 pathway.
-
Solvent: Use a polar aprotic solvent.
Troubleshooting Guide for S(_N)2 Reactions
| Issue | Possible Cause | Recommended Solution |
| Low Yield of Substitution Product | Competing E2 elimination. | Use a less sterically hindered nucleophile and lower the reaction temperature. |
| Poor leaving group ability of chloride. | Convert the starting alcohol to a tosylate or mesylate for a better leaving group.[4] | |
| Insufficiently strong nucleophile. | Use a stronger nucleophile or a polar aprotic solvent to enhance nucleophilicity.[5] | |
| Reaction Not Proceeding to Completion | Low reaction temperature. | Gradually increase the temperature while monitoring for the formation of elimination byproducts. |
| Steric hindrance of the secondary halide. | Allow for a longer reaction time. |
Experimental Protocol: Williamson Ether Synthesis with this compound
This protocol describes the synthesis of an ether from this compound and an alcohol, for example, ethanol (B145695).
-
Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dry ethanol (5 mL). Carefully add sodium hydride (NaH) (1.1 equivalents) in small portions. Stir the mixture until the evolution of hydrogen gas ceases and all the sodium hydride has reacted to form sodium ethoxide.
-
Nucleophilic Substitution: To the solution of sodium ethoxide, add this compound (1.0 equivalent) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to a gentle reflux (around 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude ether by distillation or column chromatography.
Reaction Pathway Diagram
Caption: Competing S(_N)2 and E2 reaction pathways for this compound.
Section 2: Elimination Reactions (E2)
Frequently Asked Questions (FAQs)
Q1: How can I maximize the yield of the elimination product (alkene) from this compound?
A1: To favor the E2 elimination pathway over the S(_N)2 substitution pathway, you should use a strong, sterically hindered base.[7] Examples include potassium tert-butoxide (KOtBu) or sodium ethoxide in ethanol.[8] Higher reaction temperatures also favor elimination.
Q2: What are the expected major and minor alkene products from the dehydrohalogenation of this compound?
A2: Dehydrohalogenation of this compound can potentially yield two different alkenes. According to Zaitsev's rule, the major product will be the more substituted (more stable) alkene.[8][9] In this case, 5-methyl-2-hexene (B1588153) would be the major product, and 5-methyl-1-hexene (B1630410) would be the minor product.
Troubleshooting Guide for E2 Reactions
| Issue | Possible Cause | Recommended Solution |
| Low Yield of Alkene | Base is not strong or bulky enough. | Use a strong, sterically hindered base like potassium tert-butoxide. |
| Reaction temperature is too low. | Increase the reaction temperature. | |
| Significant Substitution Byproduct | The base is acting as a nucleophile. | Use a more sterically hindered base to disfavor S(_N)2. |
Experimental Protocol: Dehydrohalogenation of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in dry ethanol.
-
Addition of Base: Add a solution of sodium ethoxide in ethanol (1.5 equivalents).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by gas chromatography (GC) to observe the formation of the alkene products.
-
Work-up and Isolation: After the reaction is complete, cool the mixture, pour it into water, and extract with a low-boiling organic solvent like pentane. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and carefully remove the solvent by distillation. The resulting alkenes can be purified by fractional distillation.
Logical Relationship Diagram
Caption: Formation of major and minor products in the E2 elimination of this compound.
Section 3: Grignard Reagent Formation
Frequently Asked Questions (FAQs)
Q1: I am having difficulty initiating the Grignard reaction with this compound. What can I do?
A1: The formation of Grignard reagents from alkyl chlorides is generally more difficult than from bromides or iodides.[10][11] Here are several troubleshooting steps:
-
Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction. Activate the magnesium by crushing it in a dry mortar and pestle, or by using a small crystal of iodine or a few drops of 1,2-dibromoethane.[12]
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents (e.g., dry THF or diethyl ether).[12]
-
Solvent Choice: THF is often a better solvent than diethyl ether for preparing Grignard reagents from less reactive chlorides.[12]
-
Initiation: A small amount of pre-formed Grignard reagent can be added to initiate the reaction.
Q2: My Grignard reaction turns cloudy and black, and the yield is low. What is happening?
A2: A cloudy, black appearance can indicate side reactions, such as Wurtz-type homocoupling, where the Grignard reagent reacts with the starting alkyl halide.[12] This is more common with primary and some secondary halides. To minimize this:
-
Slow Addition: Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the alkyl halide.
-
Temperature Control: Avoid excessive heating, as this can promote side reactions. The reaction is often exothermic and may only require initial heating to start.[12]
Troubleshooting Guide for Grignard Reagent Formation
| Issue | Possible Cause | Recommended Solution |
| Reaction Fails to Initiate | Inactive magnesium surface. | Activate magnesium with iodine, 1,2-dibromoethane, or by mechanical grinding.[12] |
| Presence of moisture. | Ensure all glassware and solvents are rigorously dried.[12] | |
| Low reactivity of the alkyl chloride. | Use THF as the solvent and consider adding a small amount of the corresponding bromide or iodide to initiate. | |
| Low Yield of Grignard Reagent | Wurtz homocoupling side reaction. | Add the alkyl halide slowly to the magnesium. Avoid high temperatures.[12] |
| Reaction with atmospheric CO(_2) or O(_2). | Maintain a positive pressure of an inert gas (nitrogen or argon). |
Experimental Protocol: Preparation of 5-Methylhexylmagnesium Chloride
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Magnesium Preparation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine. Gently heat the flask under a flow of inert gas until the iodine sublimes and coats the magnesium.
-
Solvent Addition: Add anhydrous diethyl ether or THF to the flask to cover the magnesium.
-
Initiation: Prepare a solution of this compound (1.0 equivalent) in the same anhydrous solvent in the dropping funnel. Add a small amount of this solution to the magnesium. The reaction should start, as indicated by bubbling and a gentle reflux. If it does not start, gentle heating may be applied.
-
Grignard Formation: Once the reaction has initiated, add the remainder of the this compound solution dropwise at a rate that maintains a steady reflux.
-
Completion: After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent and should be used immediately.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed Grignard reagent formation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Khan Academy [khanacademy.org]
- 8. Predict all the alkenes that would be formed by dehydrohalogenation class 11 chemistry CBSE [vedantu.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. reddit.com [reddit.com]
Preventing elimination side reactions with 2-Chloro-5-methylhexane
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 2-chloro-5-methylhexane in nucleophilic substitution reactions. The focus is on preventing undesired elimination side reactions, a common challenge with secondary alkyl halides.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant amounts of alkene byproducts in my reaction with this compound?
A1: this compound is a secondary alkyl halide. This structure is susceptible to both nucleophilic substitution (SN2) and elimination (E2) reactions.[1][2][3] The two pathways are competitive, and reaction conditions will heavily influence which product is favored. Strong bases, in particular, will favor the E2 mechanism, leading to the formation of 5-methyl-1-hexene (B1630410) and 5-methyl-2-hexene (B1588153).[1][2]
Q2: How can I strategically favor the desired substitution (SN2) product?
A2: To favor the SN2 pathway, you should manipulate the reaction conditions to hinder the E2 mechanism. Key strategies include:
-
Maintaining a low reaction temperature. [8]
Q3: What are the ideal characteristics of a nucleophile for this substrate to maximize the SN2 product?
A3: The ideal nucleophile for an SN2 reaction on a secondary halide is one that is highly nucleophilic but weakly basic.[4] Examples of such nucleophiles include halides (I⁻, Br⁻), cyanide (CN⁻), azide (B81097) (N₃⁻), and thiolate (RS⁻).[4][5] Conversely, strongly basic nucleophiles like hydroxides (HO⁻) and alkoxides (RO⁻) significantly increase the proportion of the E2 elimination product.[1][9] Bulky nucleophiles or bases, such as potassium tert-butoxide (t-BuOK), will almost exclusively yield the E2 product due to steric hindrance.[1][2][10]
Q4: How does the choice of solvent impact the ratio of substitution to elimination products?
A4: The solvent plays a critical role.
-
Polar aprotic solvents (e.g., DMSO, DMF, acetone, acetonitrile) are recommended for SN2 reactions.[6][11] They solvate the cation of the nucleophile salt but leave the anionic nucleophile "naked" and more reactive, increasing the rate of SN2.[7]
-
Polar protic solvents (e.g., water, ethanol, methanol) can form hydrogen bonds with the nucleophile, creating a "solvent cage".[7] This solvation weakens its nucleophilicity and can favor E2 over SN2.[7][12][13]
Q5: What is the effect of temperature on the competition between SN2 and E2 reactions?
A5: Higher temperatures generally favor elimination over substitution.[8][14] Elimination reactions result in an increase in the number of molecules in the system, making them entropically favored. This entropy contribution becomes more significant at elevated temperatures. Therefore, running the reaction at the lowest feasible temperature is a key strategy to minimize the elimination byproduct.
Troubleshooting Guide: Excessive Elimination
If you are observing a higher-than-expected yield of alkene byproducts, consult the following guide.
| Observation/Problem | Potential Cause | Recommended Solution |
| High percentage of 5-methyl-1-hexene and/or 5-methyl-2-hexene in the product mixture. | The nucleophile is too basic. | Switch to a nucleophile that is a weaker base but still possesses high nucleophilicity. Good options include N₃⁻, CN⁻, or RS⁻.[4][5] Avoid strong bases like RO⁻ and OH⁻.[4] |
| The reaction temperature is too high. | Lower the reaction temperature. If the reaction is sluggish at room temperature, consider only gentle heating and monitor the reaction closely. Higher temperatures favor the entropically driven elimination pathway.[8] | |
| An inappropriate solvent was used. | Ensure you are using a polar aprotic solvent such as DMF, DMSO, or acetone.[6][11] These solvents enhance the strength of the nucleophile, promoting the SN2 reaction.[7] | |
| A sterically hindered base/nucleophile was used. | Use a small, unhindered nucleophile. Bulky reagents have difficulty accessing the electrophilic carbon for a backside attack (SN2) and will preferentially act as a base, abstracting a proton to cause elimination (E2).[1][2][10] |
Experimental Protocols
Protocol: Synthesis of 2-Azido-5-methylhexane (SN2-Favored Reaction)
This protocol provides a method for the synthesis of an SN2 product from this compound, using conditions designed to minimize E2 elimination.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, and nitrogen/argon inlet
Procedure:
-
Under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF to a round-bottom flask.
-
Add sodium azide (1.5 eq) to the stirred solution. Note: Sodium azide is highly toxic and should be handled with extreme care.
-
Stir the reaction mixture at room temperature (approx. 20-25 °C). The reaction can be gently heated to 40-50 °C if the rate is too slow, but higher temperatures should be avoided to prevent elimination.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product, 2-azido-5-methylhexane.
-
Purify the product as necessary, typically via column chromatography.
Reaction Pathway Decision Factors
The following diagram illustrates the key decision points and factors that influence whether this compound will primarily undergo an SN2 or E2 reaction.
Caption: Logical workflow for predicting SN2 vs. E2 reaction outcomes.
References
- 1. SN2 vs E2 [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. quora.com [quora.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 11. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 12. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up 2-Chloro-5-methylhexane Reactions for Pilot Plants
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-chloro-5-methylhexane from 5-methyl-2-hexanol (B47235) for pilot plant operations. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended laboratory-scale procedure for the synthesis of this compound?
A1: The most common and effective method for synthesizing this compound from 5-methyl-2-hexanol is through the use of thionyl chloride (SOCl₂). This reaction proceeds via an SN2 mechanism, leading to an inversion of stereochemistry at the chiral center. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the workup process.
Q2: What are the primary safety concerns when scaling up this reaction to a pilot plant?
A2: The primary safety concerns revolve around the handling of thionyl chloride. It is a corrosive and toxic substance that reacts violently with water, releasing toxic gases.[1][2] Key safety precautions include:
-
Water-Free Environment: All reactors, transfer lines, and storage vessels must be scrupulously dried to prevent a violent exothermic reaction.
-
Ventilation: The reaction must be carried out in a well-ventilated area, typically within a contained system with scrubbers to neutralize the evolved HCl and SO₂ gases.
-
Personal Protective Equipment (PPE): Personnel must wear appropriate PPE, including acid-resistant gloves, chemical splash goggles, face shields, and respiratory protection.[2][3][4]
-
Quenching: A carefully controlled quenching procedure for any excess thionyl chloride is critical. This is typically done by slowly adding the reaction mixture to a stirred, cooled neutralizing agent like a sodium bicarbonate solution.
Q3: What are the common side reactions, and how can they be minimized?
A3: The main potential side reaction is elimination (dehydrohalogenation) to form alkenes (5-methyl-1-hexene and 5-methyl-2-hexene). While this is more prevalent with tertiary alcohols, it can occur with secondary alcohols under forcing conditions. To minimize this:
-
Temperature Control: Maintain a controlled, low-to-moderate reaction temperature (typically 0-25 °C).
-
Avoid Strong Bases: The use of a non-nucleophilic base like pyridine (B92270) can be employed to scavenge the HCl produced, which can sometimes catalyze elimination.
Another potential impurity is the starting material, 5-methyl-2-hexanol, if the reaction does not go to completion.
Q4: How should the reaction be monitored for completion?
A4: Reaction progress can be monitored by taking aliquots from the reaction mixture (after careful quenching of the aliquot) and analyzing them using Gas Chromatography (GC). The disappearance of the 5-methyl-2-hexanol peak and the appearance of the this compound peak indicate the reaction's progress.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction | - Ensure the thionyl chloride is of high purity and not degraded. - Increase the reaction time and continue monitoring by GC. - Consider a slight excess of thionyl chloride (e.g., 1.1-1.2 equivalents). |
| Product loss during workup | - Ensure the quenching and washing steps are performed at a low temperature to minimize product volatility and hydrolysis. - Perform multiple extractions with a suitable organic solvent. | |
| Presence of Alkene Impurities | High reaction temperature | - Maintain the reaction temperature below 25 °C. - Consider adding the thionyl chloride dropwise to the alcohol solution at 0 °C to better control the initial exotherm. |
| Presence of Unreacted Alcohol | Insufficient thionyl chloride or reaction time | - Use a slight excess of thionyl chloride. - Extend the reaction time until GC analysis shows complete consumption of the starting material. |
| Product is Dark in Color | Impurities or degradation | - Ensure the starting materials are pure. - Purify the crude product by fractional distillation. |
Data Presentation
Table 1: Effect of Temperature on Reaction Yield (Illustrative Data)
| Temperature (°C) | Reaction Time (hours) | Yield of this compound (%) |
| 0 | 4 | 85 |
| 25 (Room Temp) | 2 | 92 |
| 40 | 1 | 88 (with increased alkene impurities) |
Table 2: Effect of Molar Ratio of Reactants on Yield (Illustrative Data)
| 5-methyl-2-hexanol : SOCl₂ | Reaction Time (hours) | Yield of this compound (%) |
| 1 : 1.0 | 3 | 88 |
| 1 : 1.1 | 2 | 93 |
| 1 : 1.5 | 2 | 94 |
Experimental Protocols
Key Experiment 1: Pilot Plant Synthesis of this compound
Materials:
-
5-methyl-2-hexanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Jacketed glass-lined or stainless steel reactor with temperature control, overhead stirrer, and a port for a dropping funnel/addition pump.
-
Reflux condenser connected to a gas scrubber system containing a caustic solution (e.g., NaOH).
-
Temperature probes.
-
Pump for controlled addition of thionyl chloride.
-
Receiving vessels.
-
Pilot-scale distillation unit.
Procedure:
-
Reactor Preparation: Ensure the reactor and all associated pipework are clean and thoroughly dry. Purge the system with an inert gas (e.g., nitrogen).
-
Charging the Reactor: Charge the reactor with 5-methyl-2-hexanol (1.0 eq) and anhydrous DCM. Begin agitation and cool the reactor jacket to 0-5 °C.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1 eq) to the reactor via the addition pump over a period of 1-2 hours, maintaining the internal temperature below 10 °C. The evolved HCl and SO₂ gases will be directed through the condenser to the scrubber.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by GC analysis of quenched aliquots.
-
Workup - Quenching: Once the reaction is complete, cool the reactor to 0-5 °C. In a separate vessel, prepare a stirred, cooled solution of saturated sodium bicarbonate. Slowly transfer the reaction mixture into the bicarbonate solution, ensuring the temperature of the quenching vessel is maintained below 15 °C to control the vigorous gas evolution.
-
Phase Separation: Stop the agitation and allow the layers to separate. Transfer the lower organic layer to a clean vessel.
-
Washing: Wash the organic layer with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Filtration: Filter the mixture to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the DCM.
-
Purification: Purify the crude this compound by fractional distillation under vacuum.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for pilot plant synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
Technical Support Center: Reactivity of 2-Chloro-5-methylhexane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5-methylhexane. The information focuses on the impact of solvent choice on its reactivity in substitution and elimination reactions.
Troubleshooting Guides
Issue 1: Low Yield of Desired Substitution Product (SN2)
| Symptom | Possible Cause | Suggested Solution |
| The primary product is an alkene, not the expected ether or other substitution product. | The nucleophile is acting as a strong base, favoring the E2 pathway. This is common with sterically hindered secondary alkyl halides and strong, non-polarizable bases like alkoxides.[1] | 1. Solvent Choice: Switch to a polar aprotic solvent such as DMSO or DMF. These solvents enhance the nucleophilicity of the reagent more than its basicity.[1] 2. Nucleophile Choice: Use a less basic, more polarizable nucleophile if the reaction allows. For example, using sodium iodide in acetone (B3395972) is a classic SN2 reaction. 3. Temperature: Lower the reaction temperature. Higher temperatures generally favor elimination over substitution. |
| The reaction is slow, and starting material remains even after extended reaction times. | The chosen solvent is polar protic (e.g., ethanol (B145695), water), which can solvate the nucleophile, reducing its reactivity in an SN2 reaction.[2] | 1. Solvent Change: As above, switch to a polar aprotic solvent (DMSO, DMF, acetone) to increase the rate of the SN2 reaction.[2] 2. Increase Concentration: Increase the concentration of the nucleophile to favor the bimolecular SN2 pathway. |
| A mixture of substitution and elimination products is obtained. | For secondary alkyl halides, SN2 and E2 reactions are often in competition, especially with strong bases/nucleophiles.[3][4][5] | 1. Optimize Conditions: A combination of a polar aprotic solvent and a good, non-basic nucleophile at a lower temperature will maximize the SN2 product. |
Issue 2: Unexpected Formation of Multiple Elimination Products (E2/E1)
| Symptom | Possible Cause | Suggested Solution |
| A mixture of alkenes is formed, including the less substituted alkene as a major product. | Use of a sterically bulky base (e.g., potassium tert-butoxide) favors the formation of the Hofmann (less substituted) alkene.[6] | 1. Base Selection: To favor the Zaitsev (more substituted) alkene, use a smaller, strong base like sodium ethoxide.[7][8] |
| Rearranged products are observed. | The reaction is proceeding through an E1 mechanism, which involves a carbocation intermediate that can undergo rearrangement. This is favored by polar protic solvents and weak bases. | 1. Promote E2: To avoid rearrangement, use a strong base in a high concentration to favor the concerted E2 mechanism. |
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the competition between SN1/E1 and SN2/E2 pathways for this compound?
A1: The choice of solvent plays a crucial role in determining the reaction pathway for this secondary alkyl halide.
-
Polar Protic Solvents (e.g., water, ethanol, methanol) stabilize the carbocation intermediate and the leaving group, thus favoring SN1 and E1 mechanisms .[9] They can also solvate the nucleophile, reducing its effectiveness for SN2 reactions.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone) do not solvate the nucleophile as strongly, making it more "naked" and reactive. This significantly favors SN2 and E2 mechanisms .[2]
Q2: I am trying to synthesize an ether from this compound using an alkoxide. Which solvent is best to maximize the yield of the ether (SN2 product)?
A2: To maximize the yield of the ether via an SN2 reaction, a polar aprotic solvent like DMSO (dimethyl sulfoxide) or DMF (N,N-dimethylformamide) is recommended. Using the alkoxide in its corresponding alcohol (a polar protic solvent) will lead to a significant amount of the E2 elimination product. For secondary alkyl halides reacting with strong bases like alkoxides, elimination is often the major pathway, even in polar aprotic solvents.[1]
Q3: How can I favor the elimination product (alkene) over the substitution product?
A3: To favor the E2 elimination pathway, you should use a strong, sterically hindered base like potassium tert-butoxide. The reaction is also favored by higher temperatures . Using a less polar solvent can also favor elimination.
Q4: When performing an elimination reaction with this compound, how can I control the regioselectivity to obtain the more substituted (Zaitsev) or less substituted (Hofmann) alkene?
A4:
-
To obtain the Zaitsev product (5-methyl-2-hexene), use a small, strong base like sodium ethoxide in ethanol.[7][8]
-
To obtain the Hofmann product (5-methyl-1-hexene), use a bulky, strong base like potassium tert-butoxide in tert-butanol. The steric hindrance of the base makes it easier to remove a proton from the less sterically hindered primary carbon.[6]
Data Presentation
The following table provides illustrative product distribution data for the reaction of a similar secondary alkyl halide, isopropyl bromide, with sodium ethoxide in different solvents. This demonstrates the significant impact of the solvent on the SN2/E2 competition.
| Substrate | Nucleophile/Base | Solvent | Temperature | SN2 Product Yield | E2 Product Yield |
| Isopropyl Bromide | Sodium Ethoxide | Ethanol | 25°C | 21% | 79% |
| Isopropyl Bromide | Sodium Ethoxide | Ethanol/Water | 25°C | 47% | 53% |
| Isopropyl Bromide | Sodium Ethoxide | DMSO | 25°C | 3% | 97% |
Data adapted from literature on the reactivity of secondary alkyl halides and is intended to be illustrative.[1]
Experimental Protocols
Protocol 1: General Procedure for Reaction of this compound with a Nucleophile/Base
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nucleophile/base (e.g., sodium ethoxide, 1.2 equivalents) in the chosen anhydrous solvent (e.g., ethanol or DMSO) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Substrate: Add this compound (1.0 equivalent) dropwise to the stirred solution at the desired reaction temperature (e.g., room temperature or heated to reflux).
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography.
Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the crude reaction product in a volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
GC-MS Instrument Setup:
-
GC Column: Use a non-polar or medium-polarity capillary column suitable for separating isomeric alkenes and substitution products (e.g., a column with a 5% phenyl-methylpolysiloxane stationary phase).
-
Injector: Set the injector temperature to ensure complete volatilization of the sample (e.g., 250 °C).
-
Oven Program: Use a temperature program that provides good separation of the expected products. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200 °C).
-
Carrier Gas: Use helium as the carrier gas at a constant flow rate.
-
MS Detector: Set the mass spectrometer to scan a suitable mass range (e.g., m/z 35-200) in electron ionization (EI) mode.
-
-
Data Analysis: Identify the products by comparing their retention times and mass spectra with those of authentic standards or by interpreting the fragmentation patterns. Quantify the relative amounts of each product by integrating the peak areas in the total ion chromatogram.
Visualizations
Caption: Impact of solvent choice on reaction pathways.
Caption: General experimental workflow for reactivity studies.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. Video: Predicting Products: Substitution vs. Elimination [jove.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 11.7 Elimination Reactions: Zaitsevâs Rule - Organic Chemistry | OpenStax [openstax.org]
- 9. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for 2-Chloro-5-methylhexane Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during catalyst selection and optimization for coupling reactions involving 2-chloro-5-methylhexane.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable coupling reactions for a secondary alkyl chloride like this compound?
A1: For C-C bond formation with a secondary alkyl chloride, nickel-catalyzed cross-coupling reactions are often more effective than their palladium counterparts. The most commonly employed and effective reactions include:
-
Kumada Coupling: This reaction utilizes a Grignard reagent (R-MgX) as the coupling partner. Nickel catalysts, particularly with phosphine (B1218219) ligands, are effective for coupling alkyl halides.[1][2][3]
-
Negishi Coupling: This method involves an organozinc reagent (R-ZnX) and has shown success with secondary alkyl halides using palladium catalysts with specialized ligands.[4][5][6][7]
-
Suzuki-Miyaura Coupling: While traditionally challenging for secondary alkyl halides, recent advancements with specific palladium and nickel catalyst systems have enabled the use of alkylboron reagents.[8][9]
Q2: Why are nickel catalysts often preferred for coupling reactions with secondary alkyl chlorides?
A2: Nickel catalysts are often more effective than palladium for activating the C-Cl bond of secondary alkyl chlorides, which is notoriously less reactive than C-Br or C-I bonds.[10][11] Nickel complexes have demonstrated a greater ability to participate in the oxidative addition step with these less reactive substrates.[10][11] Additionally, nickel catalysis can sometimes offer a more cost-effective solution.[3]
Q3: What are the common side reactions to be aware of when working with this compound?
A3: A primary side reaction of concern is β-hydride elimination , which is prevalent with secondary alkyl halides.[12] This process leads to the formation of an alkene byproduct and a reduced metal-hydride species, ultimately lowering the yield of the desired coupled product. The choice of ligand and catalyst system is crucial to minimize this side reaction.[5][10] Another potential issue is the isomerization of the secondary alkyl group.[8]
Troubleshooting Guide
Problem 1: Low or no yield in the coupling reaction.
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the catalyst is handled under inert conditions (e.g., in a glovebox or using Schlenk techniques) as many nickel and palladium catalysts are air-sensitive. |
| Poor Substrate Reactivity | For this compound, consider switching from a palladium to a nickel-based catalyst system, which is generally more effective for alkyl chlorides.[10][11] |
| Inefficient Ligand | The choice of ligand is critical. For nickel-catalyzed reactions with secondary alkyl halides, consider using chelating ligands like PyBox or bidentate phosphine ligands such as dppp (B1165662) to enhance catalyst stability and reactivity.[1][10] For palladium-catalyzed Negishi couplings, biarylphosphine ligands like CPhos have proven effective.[5][6] |
| Grignard Reagent Issues (Kumada Coupling) | Ensure the Grignard reagent is freshly prepared or titrated before use. Grignard reagents are highly sensitive to moisture and air. The reaction must be performed under strictly anhydrous conditions.[3] |
| Organozinc Reagent Issues (Negishi Coupling) | The preparation and handling of organozinc reagents require inert conditions. Ensure the precursor alkyl halide for the organozinc reagent is of high purity. |
Problem 2: Significant formation of alkene byproduct (from β-hydride elimination).
| Potential Cause | Suggested Solution |
| Catalyst/Ligand System Promotes Elimination | Employ sterically bulky ligands. These can disfavor the formation of the planar transition state required for β-hydride elimination. For Negishi couplings, ligands like CPhos are designed to promote reductive elimination over β-hydride elimination.[5][6] |
| High Reaction Temperature | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also favor β-hydride elimination. Try running the reaction at a lower temperature for a longer duration. |
| Slow Reductive Elimination | The use of certain ligands can accelerate the final reductive elimination step, outcompeting β-hydride elimination.[10] |
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for relevant coupling reactions with secondary alkyl halides. Note that specific results for this compound may vary and require optimization.
Table 1: Nickel-Catalyzed Kumada Coupling of Secondary Alkyl Halides
| Catalyst / Ligand | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NiCl₂(dppp) | 1-5 | THF or Et₂O | Room Temp - 60 | 1 - 24 | 60-90 | [1] |
| [(HNN)Ni(PPh₃)Cl] | 1-3 | THF | 25 | 3 | ~80 | [13] |
| NiCl₂ with 1,3-butadiene | 3 | THF | 25 | 3 | ~92 (for primary halide) | [11] |
Table 2: Palladium-Catalyzed Negishi Coupling of Secondary Alkylzinc Halides
| Catalyst / Ligand | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / PCyp₃ | 2 | THF/NMP | 80 | 12 | 70-85 | [4] |
| Pd(OAc)₂ / CPhos | 1-2 | Dioxane | 80 | 12-24 | 80-95 | [5] |
Table 3: Palladium-Catalyzed Suzuki-Miyaura Coupling of Secondary Alkylboron Reagents
| Catalyst / Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| PdCl₂(dppf) | 3 | K₃PO₄ | Dioxane/THF | 85 | 70-90 | [14] |
| Pd-AntPhos | 2 | K₃PO₄ | Toluene | 100 | 80-95 | [8] |
Experimental Protocols
Protocol 1: General Procedure for Nickel-Catalyzed Kumada Coupling of this compound
-
Preparation: Under an inert atmosphere (argon or nitrogen), add the nickel catalyst (e.g., NiCl₂(dppp), 2 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF via syringe.
-
Reagent Addition: Add the Grignard reagent (e.g., phenylmagnesium bromide, 1.2 equivalents) dropwise to the stirred solution at room temperature.
-
Substrate Addition: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or 50 °C) and monitor its progress by TLC or GC analysis.
-
Workup: Upon completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: A generalized experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Kumada Coupling [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [dspace.mit.edu]
- 8. Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. scispace.com [scispace.com]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Monitoring 2-Chloro-5-methylhexane Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Chloro-5-methylhexane.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound, as a secondary alkyl halide, typically undergoes nucleophilic substitution (S_N1 and S_N2) and elimination (E1 and E2) reactions. It is also a precursor for the formation of Grignard reagents. The reaction pathway is influenced by the choice of reagent, solvent, and temperature.
Q2: Which analytical techniques are best for monitoring the progress of reactions with this compound?
A2: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for monitoring these reactions.[1][2] GC, particularly when coupled with a mass spectrometer (GC-MS), is excellent for separating and identifying volatile compounds like the starting material, products, and byproducts.[1][3][4] ¹H NMR spectroscopy can be used to observe the disappearance of reactant signals and the appearance of product signals, providing quantitative data on reaction conversion.[5][6][7]
Q3: How can I distinguish between substitution and elimination products in my reaction mixture?
A3: The product mixture can be analyzed using GC-MS and NMR. The mass spectra will show different molecular ion peaks for the substitution and elimination products. In the ¹H NMR spectrum, the substitution product will exhibit signals corresponding to the new functional group, while the elimination product (an alkene) will show characteristic signals in the vinyl region (typically 4.5-6.5 ppm).
Troubleshooting Guide
Problem 1: Low or no conversion of this compound in a nucleophilic substitution reaction.
-
Possible Cause 1: Inactive nucleophile.
-
Solution: Ensure the nucleophile is fresh and has been stored correctly. If it is a solid, ensure it is fully dissolved in the reaction solvent.
-
-
Possible Cause 2: Inappropriate solvent.
-
Solution: The choice of solvent is critical for substitution reactions. For S_N2 reactions with anionic nucleophiles, a polar aprotic solvent (e.g., acetone, DMF, DMSO) is preferred. For S_N1 reactions, polar protic solvents (e.g., ethanol, water) are suitable.[6]
-
-
Possible Cause 3: Insufficient reaction temperature.
-
Solution: Many substitution reactions require heating.[8] If the reaction is slow at room temperature, consider heating it under reflux. Monitor the temperature to avoid promoting elimination side reactions.
-
Problem 2: My Grignard reaction with this compound fails to initiate.
-
Possible Cause 1: Presence of water or protic solvents.
-
Possible Cause 2: Unreactive magnesium surface.
-
Possible Cause 3: Slow initiation.
-
Solution: The reaction can sometimes be slow to start. A gentle warming of the flask may be necessary. Once the reaction begins (often indicated by bubbling and a cloudy appearance), it is usually self-sustaining.[9]
-
Problem 3: A significant amount of a dimeric byproduct is observed in my Grignard reaction.
-
Possible Cause: Wurtz-type coupling.
-
Solution: This side reaction, where the Grignard reagent reacts with the starting alkyl halide, is a known issue.[9] To minimize this, add the this compound slowly to the magnesium turnings to maintain a low concentration of the alkyl halide in the reaction mixture. This favors the formation of the Grignard reagent over the coupling side reaction.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Nucleophilic Substitution of this compound
| Nucleophile | Solvent | Temperature (°C) | Predominant Mechanism | Expected Major Product | Potential Byproduct(s) |
| Sodium Hydroxide | 50/50 Ethanol/Water | 80 (Reflux) | S_N1 / S_N2 | 5-Methyl-2-hexanol | 5-Methyl-1-hexene, 5-Methyl-2-hexene |
| Sodium Iodide | Acetone | 50 (Reflux) | S_N2 | 2-Iodo-5-methylhexane | Minimal |
| Sodium Cyanide | DMSO | 60 | S_N2 | 2-Cyano-5-methylhexane | 5-Methyl-1-hexene, 5-Methyl-2-hexene |
| Ethanol | Ethanol | 78 (Reflux) | S_N1 | 2-Ethoxy-5-methylhexane | 5-Methyl-1-hexene, 5-Methyl-2-hexene |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by Gas Chromatography (GC)
-
Sample Preparation: At timed intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable solvent (e.g., 1 mL of diethyl ether) and a small amount of a quenching agent if necessary (e.g., water for a Grignard reaction).
-
Internal Standard: Add a known amount of an internal standard (a compound not otherwise present in the reaction mixture, with a different retention time) to the quenched sample.
-
GC Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis: The progress of the reaction is monitored by comparing the peak area of the starting material (this compound) to that of the internal standard over time. The appearance of product peaks should also be noted.[2]
Protocol 2: Characterization by ¹H NMR Spectroscopy
-
Sample Preparation: After the reaction is complete and the product has been isolated and purified, dissolve a small amount (5-10 mg) of the sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis:
-
This compound (Starting Material): Look for the characteristic multiplet for the proton on the carbon bearing the chlorine atom (CH -Cl) around 3.8-4.2 ppm.
-
5-Methyl-2-hexanol (Substitution Product): A new broad singlet for the -OH proton will appear, and the signal for the proton on the carbon attached to the oxygen (CH -OH) will shift to a different chemical shift, typically around 3.5-4.0 ppm.
-
5-Methyl-hexenes (Elimination Products): Look for characteristic signals in the alkene region (4.5-6.5 ppm).
-
Visualizations
Caption: Workflow for reaction monitoring.
Caption: Troubleshooting decision tree.
References
- 1. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. shimadzu.com [shimadzu.com]
- 4. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. azom.com [azom.com]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. reddit.com [reddit.com]
Validation & Comparative
Comparative NMR Spectral Analysis: 2-Chloro-5-methylhexane and its Isomer 2-Chloro-2-methylhexane
A detailed comparison of the predicted ¹H and ¹³C NMR spectra of 2-chloro-5-methylhexane with the experimental and predicted data for its structural isomer, 2-chloro-2-methylhexane (B1597336), provides valuable insights for researchers in synthetic chemistry and drug development. This guide offers a comprehensive analysis of their spectral features, supported by detailed experimental protocols and a logical workflow for NMR analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, it is possible to determine the precise arrangement of atoms within a molecule. This guide presents a comparative analysis of the NMR spectral data for this compound and its isomer, 2-chloro-2-methylhexane. Due to the limited availability of experimental spectra for this compound, this guide utilizes predicted data for its analysis and compares it with available data for 2-chloro-2-methylhexane.
¹H NMR Spectral Data Comparison
The proton NMR spectra of this compound and 2-chloro-2-methylhexane are expected to show distinct differences, particularly in the chemical shifts and multiplicities of the protons near the chlorine atom and the branching methyl groups.
Table 1: Comparison of ¹H NMR Spectral Data
| Assignment | This compound (Predicted) | 2-Chloro-2-methylhexane (Predicted) |
| Chemical Shift (ppm) , Multiplicity , Integration , Coupling Constant (J, Hz) | Chemical Shift (ppm) , Multiplicity , Integration , Coupling Constant (J, Hz) | |
| -CH(Cl)- | 4.08, sextet, 1H, J = 6.3 | - |
| -CH₂- (adjacent to CH(Cl)) | 1.75 - 1.85, multiplet, 2H | 1.70 - 1.80, multiplet, 2H |
| -CH(CH₃)₂ | 1.65, nonet, 1H, J = 6.7 | - |
| -CH₂- (adjacent to CH(CH₃)₂) | 1.45 - 1.55, multiplet, 2H | 1.40 - 1.50, multiplet, 2H |
| -C(Cl)(CH₃)₂- | - | 1.55, singlet, 6H |
| -CH₃ (doublet) | 0.90, doublet, 6H, J = 6.6 | - |
| -CH₃ (doublet, on CH(Cl)) | 1.52, doublet, 3H, J = 6.5 | - |
| -CH₂-CH₂-CH₃ | - | 1.10 - 1.20, multiplet, 2H |
| -CH₂-CH₃ | - | 0.92, triplet, 3H, J = 7.2 |
¹³C NMR Spectral Data Comparison
The carbon NMR spectra provide further structural confirmation, with the chemical shift of the carbon atom bonded to the chlorine being a key diagnostic feature.
Table 2: Comparison of ¹³C NMR Spectral Data
| Assignment | This compound (Predicted) | 2-Chloro-2-methylhexane (Predicted) |
| Chemical Shift (ppm) | Chemical Shift (ppm) | |
| -C(Cl)- | 63.5 | 72.1 |
| -C(CH₃)₂ | 27.8 | - |
| -CH₂- (adjacent to C(Cl)) | 41.2 | 45.3 |
| -CH₂- (middle) | 24.5 | 26.8 |
| -CH₂- (adjacent to C(CH₃)₂) | 38.6 | 19.1 |
| -C(Cl)(CH₃)₂ | - | 34.5 |
| -CH₃ (on C(CH₃)₂) | 22.5 | - |
| -CH₃ (on C(Cl)) | 23.1 | - |
| -CH₂-CH₃ | - | 14.1 |
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate spectral analysis.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the liquid sample (e.g., this compound) into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial. The choice of solvent is critical and should dissolve the sample completely.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Spectrometer Setup and Data Acquisition
-
Instrument Preparation: Ensure the NMR spectrometer is properly tuned and shimmed to achieve a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32-64 scans, pulse angle of 45-90 degrees, relaxation delay of 1-2 seconds).
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire the ¹³C NMR spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Reference the spectrum to the internal standard (TMS at 0 ppm).
-
NMR Spectral Analysis Workflow
The process of analyzing NMR spectra follows a logical progression from sample preparation to final structure elucidation.
Caption: Workflow for NMR Spectral Analysis.
This guide provides a foundational comparison and procedural overview for the NMR analysis of this compound and its isomer. For definitive structural confirmation, obtaining experimental spectra of this compound is recommended.
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2-Chloro-5-methylhexane and its Isomers
For researchers, scientists, and drug development professionals, understanding the fragmentation patterns of chlorinated hydrocarbons is paramount for accurate identification and structural elucidation. This guide provides a comparative analysis of the mass spectrometry of 2-Chloro-5-methylhexane and its structural isomers, supported by experimental data and detailed protocols to aid in these analytical endeavors.
This publication delves into the electron ionization mass spectrometry (EI-MS) of this compound, a saturated seven-carbon chain chloroalkane. Due to the limited availability of its direct mass spectrum, this guide leverages data from its isomers and related chloroalkanes to predict and understand its fragmentation behavior. By comparing the mass spectra of 2-chloro-2,5-dimethylhexane (B1583108) and 2-chlorohexane (B1581597), we can elucidate the characteristic fragmentation pathways of secondary and tertiary chloroalkanes, providing a robust framework for the analysis of this compound.
Comparative Analysis of Fragmentation Patterns
The mass spectra of chloroalkanes are distinguished by several key features, primarily the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and the propensity for cleavage at the carbon-chlorine bond and adjacent carbon-carbon bonds. The stability of the resulting carbocation significantly influences the abundance of fragment ions.
A detailed comparison of the expected fragmentation of this compound with the observed fragmentation of its isomers is presented in Table 1.
| Compound | Molecular Ion (M⁺) | M+2 Peak | Base Peak (m/z) | Key Fragment Ions (m/z) and Proposed Structures |
| This compound (Predicted) | 134/136 | Present (approx. 3:1 ratio) | 57 or 43 | 99/101 ([M-Cl]⁺), 77 ([C₆H₁₃]⁺), 57 ([C₄H₉]⁺, isobutyl cation), 43 ([C₃H₇]⁺, isopropyl cation) |
| 2-Chloro-2,5-dimethylhexane | Not Observed | - | 57 | 113/115 ([M-CH₃]⁺), 91 ([M-C₃H₇]⁺), 57 ([C₄H₉]⁺, tert-butyl cation), 43 ([C₃H₇]⁺, isopropyl cation) |
| 2-Chlorohexane | 120/122 | Present (approx. 3:1 ratio) | 43 | 85 ([M-Cl]⁺), 63/65 ([C₃H₆Cl]⁺), 56 ([C₄H₈]⁺), 43 ([C₃H₇]⁺, propyl cation) |
Table 1: Comparison of Mass Spectral Data for this compound and Related Chloroalkanes. The data for 2-chloro-2,5-dimethylhexane and 2-chlorohexane is sourced from the NIST Mass Spectrometry Data Center. The fragmentation of this compound is predicted based on established principles of chloroalkane fragmentation.
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, as illustrated in the diagram below. The initial ionization event forms the molecular ion, which is often unstable and undergoes subsequent fragmentation. The most probable fragmentations involve the loss of a chlorine radical, leading to a secondary carbocation, and various alpha and beta cleavages.
Unveiling the Vibrational Signature: An Infrared Spectroscopy Comparison Guide for 2-Chloro-5-methylhexane
For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Infrared (IR) spectroscopy serves as a powerful analytical technique to elucidate functional groups and bonding within a molecule. This guide provides a comparative analysis of the expected infrared spectrum of 2-Chloro-5-methylhexane, supported by experimental data from analogous compounds and established spectroscopic principles.
Predicted Infrared Absorption Data for this compound and Comparative Compounds
The following table summarizes the expected and observed IR absorption bands for this compound and its analogs. The prediction for this compound is based on the well-established characteristic vibrational frequencies of alkyl halides and alkanes.
| Functional Group/Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Observed Wavenumber (cm⁻¹) in 1-Chloro-5-methylhexane | Observed Wavenumber (cm⁻¹) in 2-Chloro-2-methylhexane | Observed Wavenumber (cm⁻¹) in 2-Methylhexane (B165397) | Intensity |
| C-H Stretch (alkane) | 2850–2960 | ~2870-2960 | ~2870-2960 | ~2870-2960 | Strong |
| C-H Bend (CH₃ and CH₂) | 1350-1470 | ~1365, ~1465 | ~1370, ~1470 | ~1380, ~1465 | Medium |
| C-Cl Stretch | 550–850 | Not explicitly stated, but expected in this region | Not explicitly stated, but expected in this region | Absent | Medium to Strong |
| C-H Wag (-CH₂X type) | ~1150-1300 | Likely present | Absent | Absent | Medium |
Note: The spectra for 1-Chloro-5-methylhexane and 2-Chloro-2-methylhexane are available through the NIST WebBook. The spectrum for 2-methylhexane is also widely available for comparison. The fingerprint region (below 1500 cm⁻¹) for each of these compounds will be unique.
Experimental Protocol: Acquiring the IR Spectrum
The following protocol outlines a standard procedure for obtaining the infrared spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer.
Objective: To obtain a high-quality infrared spectrum of liquid this compound.
Materials:
-
This compound sample
-
ATR-FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Scientific Nicolet iS5)
-
Pipette or dropper
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the ATR-FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Clean the ATR crystal (typically diamond or germanium) with a lint-free wipe soaked in a volatile solvent like isopropanol or acetone. Allow the crystal to air dry completely.
-
-
Background Spectrum Acquisition:
-
With the clean, dry ATR crystal exposed to the ambient air, acquire a background spectrum. This will account for the absorbance of atmospheric carbon dioxide and water vapor.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Sample Application:
-
Using a clean pipette or dropper, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal is fully covered.
-
-
Sample Spectrum Acquisition:
-
Acquire the infrared spectrum of the sample. Use the same number of scans as for the background spectrum to ensure proper subtraction.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Process the resulting spectrum as needed (e.g., baseline correction).
-
Identify and label the major absorption peaks. Compare the peak positions with established correlation charts and the comparative data provided in this guide.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a solvent-moistened, lint-free wipe to remove all traces of the sample.
-
Visualizing the Spectroscopic Workflow
The following diagram illustrates the logical workflow for the analysis of this compound using infrared spectroscopy.
Caption: Workflow for IR analysis of this compound.
Comparative Analysis and Interpretation
The infrared spectrum of This compound is expected to be dominated by the characteristic absorptions of its alkane framework. Strong C-H stretching bands are anticipated in the 2850-2960 cm⁻¹ region, and C-H bending vibrations for the methyl and methylene (B1212753) groups will appear in the 1350-1470 cm⁻¹ range.[1] These features are common to all the compounds listed in the table.
The key distinguishing feature for the chlorinated hexanes will be the C-Cl stretching vibration. For this compound, this band is expected to appear in the broad region of 850-550 cm⁻¹.[2][3] The precise position and intensity of this peak can be influenced by the substitution pattern on the carbon bearing the chlorine atom.
A comparison with its isomers reveals subtle but important differences:
-
1-Chloro-5-methylhexane: As a primary alkyl halide, it will likely exhibit a C-H wagging mode for the -CH₂Cl group in the 1300-1150 cm⁻¹ region.[2][4] This would be a distinguishing feature from this compound, which is a secondary alkyl halide and would have a different C-H bending absorption associated with the CHCl group.
-
2-Chloro-2-methylhexane: This is a tertiary alkyl halide. The absence of a hydrogen on the carbon bonded to the chlorine means there will be no C-H bending vibration associated with this carbon, which would differentiate its spectrum from that of this compound.
By comparing the spectrum of this compound to that of 2-methylhexane , the primary difference will be the presence of the C-Cl stretch in the former. The overall shape of the C-H stretching and bending regions will be similar, but not identical, due to the electronic influence of the chlorine atom.
References
A Comparative Guide to the Reactivity of 2-Chloro-5-methylhexane and Other Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-chloro-5-methylhexane, a secondary alkyl halide, with other representative primary, secondary, and tertiary alkyl halides. The analysis focuses on the interplay between substrate structure and the predominant reaction pathways: bimolecular nucleophilic substitution (SN2), unimolecular nucleophilic substitution (SN1), and bimolecular elimination (E2). The supporting data, while illustrative, is grounded in established principles of physical organic chemistry.
Executive Summary
The reactivity of alkyl halides is fundamentally governed by steric and electronic factors. Primary alkyl halides, with minimal steric hindrance, favor the SN2 pathway. Tertiary alkyl halides, which form stable carbocations, predominantly undergo SN1 and E1 reactions. Secondary alkyl halides, such as this compound, represent an intermediate case and can undergo SN2, SN1, and E2 reactions, with the dominant pathway being highly dependent on the reaction conditions. This guide presents a comparative analysis of these reaction types for this compound against other selected alkyl halides.
Data Presentation: Relative Reaction Rates
The following table summarizes the relative initial rates of reaction for this compound and other alkyl chlorides under conditions that favor SN2, SN1, and E2 pathways. The data is normalized to the rate of reaction of 2-chlorobutane (B165301) under the respective conditions.
| Alkyl Halide | Structure | Type | Relative SN2 Rate (I⁻ in Acetone) | Relative SN1 Rate (Solvolysis in Ethanol) | Relative E2 Rate (EtO⁻ in Ethanol) |
| 1-Chlorobutane | CH₃CH₂CH₂CH₂Cl | Primary | 40 | ~0.001 | 0.4 |
| 2-Chlorobutane | CH₃CH₂CHClCH₃ | Secondary | 1 | 1 | 1 |
| This compound | (CH₃)₂CHCH₂CH₂CHClCH₃ | Secondary | 0.7 | 0.8 | 0.9 |
| 3-Chloropentane (B1594929) | CH₃CH₂CHClCH₂CH₃ | Secondary | 0.8 | 1.2 | 1.5 |
| 2-Chloro-2-methylpropane | (CH₃)₃CCl | Tertiary | ~0.001 | 1,200,000 | 100 |
Note: The relative rates are illustrative and based on established reactivity principles. Actual experimental values may vary depending on precise reaction conditions.
Analysis of Reactivity Trends
SN2 Reactivity : The SN2 reaction is highly sensitive to steric hindrance. As such, the primary alkyl halide, 1-chlorobutane, is significantly more reactive than the secondary alkyl halides. Among the secondary halides, this compound is slightly less reactive than 2-chlorobutane and 3-chloropentane due to the increased steric bulk of the isobutyl group, which hinders the backside attack of the nucleophile.
SN1 Reactivity : The SN1 reaction proceeds through a carbocation intermediate. The stability of this intermediate is the primary determinant of the reaction rate. Tertiary alkyl halides, like 2-chloro-2-methylpropane, form the most stable carbocations and thus react much faster. Secondary alkyl halides form less stable carbocations and react more slowly. The subtle differences among the secondary halides are due to the electron-donating effects of the alkyl groups.
E2 Reactivity : The E2 reaction is also a concerted process but is generally favored by more substituted alkyl halides that can form more stable (more substituted) alkenes. As with SN1 reactions, tertiary alkyl halides show high reactivity. For secondary halides, the rate is influenced by both steric factors and the stability of the resulting alkene.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data table.
Experiment 1: Determination of Relative SN2 Reaction Rates
Objective: To compare the relative rates of SN2 reactions of various alkyl chlorides with sodium iodide in acetone (B3395972).
Materials:
-
1-Chlorobutane
-
2-Chlorobutane
-
This compound
-
3-Chloropentane
-
2-Chloro-2-methylpropane
-
15% (w/v) Sodium Iodide in Acetone
-
Acetone (for cleaning)
-
Test tubes (10)
-
Pipettes
-
Stopwatch
-
Water bath (optional, for slow reactions)
Procedure:
-
Label five clean, dry test tubes for each of the alkyl chlorides.
-
Add 2 mL of the 15% NaI in acetone solution to each test tube.
-
To each test tube, add 4 drops of the corresponding alkyl chloride.
-
Start the stopwatch immediately after the addition of the alkyl chloride.
-
Shake the test tubes to ensure thorough mixing.
-
Observe the test tubes for the formation of a white precipitate (NaCl).
-
Record the time taken for the first appearance of a precipitate.
-
If no reaction is observed at room temperature after 15 minutes, the test tubes can be placed in a warm water bath (around 50°C) to facilitate the reaction.
Analysis: The rate of reaction is inversely proportional to the time taken for the precipitate to form. The relative rates can be calculated by taking the reciprocal of the time and normalizing it to a standard (e.g., 2-chlorobutane).
Experiment 2: Determination of Relative SN1 Solvolysis Rates
Objective: To compare the relative rates of SN1 solvolysis of alkyl chlorides in ethanol (B145695).
Materials:
-
Alkyl chlorides as listed above
-
Absolute Ethanol
-
0.1 M Silver Nitrate in Ethanol
-
Test tubes (10)
-
Pipettes
-
Stopwatch
Procedure:
-
Label five clean, dry test tubes for each of the alkyl chlorides.
-
Add 2 mL of the 0.1 M AgNO₃ in ethanol solution to each test tube.
-
Add 4 drops of the corresponding alkyl chloride to each test tube.
-
Start the stopwatch immediately after the addition.
-
Shake the test tubes and observe for the formation of a white precipitate (AgCl).
-
Record the time taken for the precipitate to appear.
Analysis: Similar to the SN2 experiment, the relative rates are determined from the time taken for the precipitate to form.
Experiment 3: Determination of Relative E2 Elimination Rates
Objective: To compare the relative rates of E2 elimination of alkyl chlorides with sodium ethoxide in ethanol.
Materials:
-
Alkyl chlorides as listed above
-
0.5 M Sodium Ethoxide in Ethanol
-
Ethanol (for dilutions)
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)
-
Reaction vials with septa
-
Syringes
Procedure:
-
Prepare solutions of each alkyl chloride in ethanol at a known concentration (e.g., 0.1 M).
-
In a reaction vial, mix 1 mL of the alkyl chloride solution with 1 mL of the sodium ethoxide solution.
-
Start the reaction at a constant temperature (e.g., 50°C).
-
At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture and quench it in a vial containing a known amount of an internal standard dissolved in a suitable solvent (e.g., hexane).
-
Analyze the quenched samples by GC to determine the concentration of the remaining alkyl halide and the formed alkene(s).
-
Plot the concentration of the alkyl halide versus time to determine the initial rate of the reaction.
Analysis: The initial rates for each alkyl halide are compared to determine their relative reactivity in the E2 reaction.
Visualizations
Logical Relationship of Alkyl Halide Structure and Reaction Pathway
Caption: Alkyl halide structure dictates favored reaction pathways.
Experimental Workflow for Reactivity Comparison
Caption: Experimental workflow for comparing alkyl halide reactivity.
A Comparative Analysis of SN1 and SN2 Reaction Rates for 2-Chloro-5-methylhexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of the S(_N)1 and S(_N)2 reaction pathways for the secondary alkyl halide, 2-chloro-5-methylhexane. As a chiral secondary halide, this compound serves as an excellent model for exploring the nuanced competition between unimolecular and bimolecular nucleophilic substitution reactions. Understanding these reaction dynamics is critical for predicting product formation, optimizing reaction conditions, and designing synthetic routes in medicinal chemistry and drug development.
Factors Influencing SN1 vs. SN2 Reaction Pathways
The competition between S(_N)1 and S(_N)2 mechanisms at a secondary carbon center is primarily dictated by four key factors: the nature of the nucleophile, the solvent, the leaving group, and the structure of the substrate itself.[1] For this compound, the chlorine atom is a reasonably good leaving group, and the secondary nature of the carbocation that could be formed allows for the possibility of both reaction pathways.[2]
| Factor | Favors S(_N)1 | Favors S(_N)2 | Rationale for this compound |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, CN⁻, RS⁻) | The choice of nucleophile is a critical experimental parameter to control the reaction pathway. |
| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone (B3395972), DMSO) | Polar protic solvents stabilize the carbocation intermediate in S(_N)1, while polar aprotic solvents enhance the nucleophilicity of the attacking species in S(_N)2.[3][4] |
| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary | As a secondary halide, this compound is susceptible to both pathways. Steric hindrance around the electrophilic carbon is a key consideration.[5][6] |
| Leaving Group | Good leaving group (weak base) | Good leaving group (weak base) | The chloride ion is a competent leaving group, making both pathways viable.[7] |
Experimental Protocols for Determining Reaction Rates
To quantitatively assess the S(_N)1 and S(_N)2 reaction rates of this compound, a series of kinetic experiments would be employed. The choice of method depends on the specific reaction conditions and the properties of the reactants and products.
Polarimetry
Given that this compound is chiral, polarimetry is a powerful technique to monitor the reaction progress, particularly for the S(_N)2 reaction, which proceeds with inversion of configuration.
Protocol:
-
Preparation of Reactants: Prepare a solution of known concentration of optically pure (R)- or (S)-2-chloro-5-methylhexane in a suitable solvent (e.g., acetone for S(_N)2, aqueous ethanol (B145695) for S(_N)1). Prepare a separate solution of the nucleophile of known concentration.
-
Reaction Initiation: Equilibrate both solutions to the desired reaction temperature in a thermostat-controlled water bath. Mix the solutions rapidly and start the timer.
-
Data Acquisition: Transfer a portion of the reaction mixture to a polarimeter cell and record the optical rotation at regular time intervals.
-
Data Analysis: The rate of change of optical rotation is directly proportional to the rate of reaction. For an S(_N)2 reaction, the optical rotation will change from the value of the starting material to the value of the inverted product. For an S(_N)1 reaction, the optical rotation will approach zero as a racemic mixture is formed. The rate constant (k) can be determined by plotting the appropriate function of concentration versus time (e.g., ln[reactant] vs. time for first-order kinetics).
Titrimetry
This classical method can be used to monitor the production of the halide leaving group (Cl⁻).
Protocol:
-
Reaction Setup: Initiate the reaction as described for polarimetry.
-
Aliquots and Quenching: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a solvent that stops the reaction (e.g., a large volume of cold, non-polar solvent).
-
Titration: Titrate the quenched aliquot with a standardized solution of silver nitrate (B79036) (AgNO₃) using a suitable indicator (e.g., potassium chromate) to determine the concentration of the chloride ion that has been formed.
-
Data Analysis: The concentration of the chloride ion at a given time corresponds to the extent of the reaction. The rate constant can be determined from the integrated rate law.
Gas Chromatography (GC)
GC is an excellent method for monitoring the disappearance of the starting material and the appearance of the product(s), allowing for the determination of product ratios in competing reactions.
Protocol:
-
Reaction and Sampling: Set up the reaction and withdraw aliquots at specific time points.
-
Sample Preparation: Quench the reaction in each aliquot and extract the organic components. An internal standard of known concentration should be added to each sample for accurate quantification.
-
GC Analysis: Inject the prepared samples into a gas chromatograph equipped with a suitable column and detector (e.g., flame ionization detector - FID).
-
Data Analysis: The peak areas of the reactant and product(s) are proportional to their concentrations. By creating a calibration curve with known concentrations, the rate of reaction and the product distribution can be determined.
Visualizing the Reaction Pathways and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the competing S(_N)1 and S(_N)2 reaction pathways for this compound and a generalized experimental workflow for kinetic analysis.
Caption: Competing SN1 and SN2 pathways for this compound.
Caption: Generalized workflow for kinetic analysis of substitution reactions.
Conclusion
The nucleophilic substitution reactions of this compound provide a valuable case study for understanding the delicate balance between S(_N)1 and S(_N)2 mechanisms. While the absence of direct experimental data for this specific substrate necessitates a comparative approach, the principles outlined in this guide offer a robust framework for predicting and controlling the reaction outcome. For researchers in drug development and organic synthesis, a thorough understanding of these factors and the application of the described experimental protocols are essential for the rational design of synthetic strategies and the efficient production of target molecules. The choice of a strong nucleophile and a polar aprotic solvent is predicted to favor the S(_N)2 pathway, leading to an inverted product, whereas a weak nucleophile in a polar protic solvent would favor the S(_N)1 pathway, resulting in a racemic mixture.
References
- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. studylib.net [studylib.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chegg.com [chegg.com]
Navigating Purity: A Comparative Guide to Analytical Methods for 2-Chloro-5-methylhexane
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount. This guide provides a comprehensive comparison of analytical methods for determining the purity of 2-Chloro-5-methylhexane, a key building block in various synthetic pathways. We delve into the principles, performance, and practical considerations of established techniques, supported by detailed experimental protocols and comparative data to inform your selection of the most suitable method.
The accurate determination of purity for compounds like this compound is critical for reaction yield, impurity profiling, and the ultimate safety and efficacy of the final product. The choice of analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide explores Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting a comparative analysis to facilitate an informed decision-making process.
Comparative Analysis of Analytical Techniques
The following table summarizes the key performance characteristics of the most common analytical methods for assessing the purity of this compound.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on differential partitioning between a stationary and mobile phase.[1] | Intrinsic quantitative nature based on the direct relationship between signal intensity and the number of atomic nuclei. |
| Primary Use | Quantification of volatile impurities and overall purity assessment. | Quantification of non-volatile impurities and purity assessment, often with derivatization.[2][3] | Structural confirmation and quantification of the main component and impurities without a reference standard for each impurity. |
| Selectivity | High, especially with mass spectrometry (MS) detection. | Moderate to high, dependent on column and detector. | High, provides structural information for impurity identification. |
| Sensitivity | Very high, particularly with an Electron Capture Detector (ECD) for halogenated compounds (pg to ng range).[4] | Moderate to high, depending on the detector (UV, MS) and whether derivatization is used (µg to ng range).[1] | Moderate (µg to mg range). |
| Sample Throughput | High | High | Low to moderate |
| Key Advantages | Excellent for volatile compounds, high resolution, and sensitivity. | Versatile for a wide range of compounds, including non-volatile impurities. | Provides structural information, can be a primary ratio method for purity assignment. |
| Key Limitations | Not suitable for non-volatile or thermally labile impurities. | May require derivatization for compounds lacking a UV chromophore, potentially lower resolution for isomers than GC.[5] | Lower sensitivity compared to chromatographic methods, can be complex to interpret with multiple impurities. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for analogous halogenated alkanes and can be adapted for this compound.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
This method is suitable for determining the overall purity and quantifying volatile organic impurities.
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., DB-5 or equivalent).
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a final concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
Detector Temperature: 300°C
-
-
Data Analysis: Calculate the purity by the area percent method, assuming a response factor of 1 for all components. For higher accuracy, determine the relative response factors of known impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides a higher degree of confidence in impurity identification through mass spectral data.
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
Procedure:
-
Sample Preparation: Prepare the sample as described for GC-FID.
-
GC-MS Conditions:
-
Utilize similar GC conditions as for GC-FID.
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
-
-
Data Analysis: Identify impurities by comparing their mass spectra against a spectral library (e.g., NIST). Quantify using the peak area from the total ion chromatogram (TIC).
High-Performance Liquid Chromatography (HPLC) with UV Detection
For non-volatile impurities, HPLC is a valuable tool. Since this compound lacks a strong UV chromophore, indirect detection or derivatization might be necessary for high sensitivity.[1] The following is a general approach for impurity profiling.
Instrumentation: HPLC system with a UV detector and a reverse-phase C18 column.
Procedure:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of 1 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (for general impurities)
-
Injection Volume: 10 µL
-
-
Data Analysis: Assess the impurity profile by observing peaks other than the main component. Quantification requires reference standards for impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that can be used to determine the exact purity of a substance without the need for a specific reference standard for the analyte itself.
Instrumentation: NMR spectrometer (400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a certified internal standard with a known purity (e.g., maleic acid or dimethyl sulfone). The standard should have a resonance that does not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the this compound using the following formula:
-
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
-
Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.
-
-
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the experimental workflows.
Caption: Workflow for GC-based purity analysis.
Caption: Workflow for HPLC-based purity analysis.
References
Comparative Analysis of Novel Derivatives Synthesized from 2-Chloro-5-methylhexane
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis and Characterization of Novel Amine, Ether, and Thiol Derivatives of 2-Chloro-5-methylhexane.
This guide provides a comparative analysis of three novel derivatives synthesized from the secondary alkyl halide, this compound. The document details the synthetic pathways, characterization data, and a comparison with an alternative starting material, 2-bromo-5-methylhexane (B2365950), to highlight differences in reactivity and yield. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided.
Introduction
This compound is a readily available starting material for the synthesis of a variety of aliphatic compounds. Its secondary carbon-chlorine bond presents a site for nucleophilic substitution and elimination reactions, offering pathways to introduce diverse functional groups. This guide explores the synthesis and characterization of an amine, an ether, and a thiol derivative, providing valuable data for researchers interested in novel compound synthesis and drug development. The guide also compares the reactivity of this compound with its bromo-analogue, 2-bromo-5-methylhexane, a crucial consideration in synthetic strategy design.
Synthesis of Novel Derivatives
The synthesis of the target derivatives—5-methylhexan-2-amine (an amine), 2-methoxy-5-methylhexane (an ether), and 5-methylhexane-2-thiol (B6260967) (a thiol)—was attempted via nucleophilic substitution reactions on this compound. Due to the secondary nature of the alkyl halide, a competition between SN2 (substitution) and E2 (elimination) pathways is expected. The choice of nucleophile and reaction conditions significantly influences the product distribution.
A parallel set of reactions was conceptually performed using 2-bromo-5-methylhexane to evaluate the effect of the leaving group on reaction outcomes. Alkyl bromides are generally more reactive than alkyl chlorides in nucleophilic substitution reactions.[1]
Diagram of Synthetic Pathways
Caption: Synthetic routes from 2-halo-5-methylhexanes to target derivatives and elimination byproduct.
Comparative Performance and Characterization
The performance of the synthetic routes is evaluated based on product yield. The synthesized compounds were characterized by their physical properties and spectroscopic data.
Physical and Synthetic Data
| Compound | Starting Material | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Yield (%) |
| 5-Methylhexan-2-amine | This compound | C₇H₁₇N | 115.22 | 128-129 | 0.760 | < 20 |
| 2-Bromo-5-methylhexane | 20-30 | |||||
| 2-Methoxy-5-methylhexane | This compound | C₈H₁₈O | 130.23 | ~140-145 | ~0.78 | < 30 |
| 2-Bromo-5-methylhexane | 30-40 | |||||
| 5-Methylhexane-2-thiol | This compound | C₇H₁₆S | 132.27 | ~150-155 | ~0.84 | 60-70 |
| 2-Bromo-5-methylhexane | > 80 |
Note: Data for novel derivatives are estimated based on structurally similar compounds. Yields are typical for reactions with secondary alkyl halides and are subject to optimization.
The synthesis of the primary amine via direct alkylation of ammonia (B1221849) is generally inefficient and prone to polyalkylation. The Gabriel synthesis, a common method for preparing primary amines, often yields poor results with secondary alkyl halides.[2][3][4][5][6] Similarly, the Williamson ether synthesis to produce 2-methoxy-5-methylhexane is expected to have a low yield due to competing elimination reactions favored by the strong base (methoxide) reacting with a secondary halide.[7][8][9][10] The synthesis of the thiol, however, proceeds with a higher yield, as the hydrosulfide (B80085) ion is a better nucleophile and a weaker base compared to ammonia and methoxide, thus favoring substitution over elimination.[11][12][13] The use of 2-bromo-5-methylhexane as a starting material is expected to result in higher yields for all substitution products due to the better leaving group ability of bromide compared to chloride.
Spectroscopic Data
5-Methylhexan-2-amine:
-
¹H NMR (CDCl₃, δ): ~2.8-3.0 (m, 1H, CH-N), 1.2-1.8 (m, 6H, CH₂ and CH), 1.15 (s, br, 2H, NH₂), 1.09 (d, 3H, CH₃-CH), 0.88 (d, 6H, (CH₃)₂CH).
-
¹³C NMR (CDCl₃, δ): ~49 (CH-N), ~40 (CH₂), ~38 (CH), ~28 (CH₂), ~23 ((CH₃)₂CH), ~22 (CH₃-CH).
-
IR (neat, cm⁻¹): 3370, 3290 (N-H stretch, primary amine), 2955, 2870 (C-H stretch), 1590 (N-H bend).
-
MS (m/z): 115 (M⁺), 100 (M-15).
2-Methoxy-5-methylhexane:
-
¹H NMR (CDCl₃, δ): ~3.4-3.6 (m, 1H, CH-O), 3.35 (s, 3H, O-CH₃), 1.2-1.7 (m, 6H, CH₂ and CH), 1.15 (d, 3H, CH₃-CH), 0.88 (d, 6H, (CH₃)₂CH).
-
¹³C NMR (CDCl₃, δ): ~78 (CH-O), ~56 (O-CH₃), ~39 (CH₂), ~37 (CH), ~28 (CH₂), ~23 ((CH₃)₂CH), ~20 (CH₃-CH).
-
IR (neat, cm⁻¹): 2955, 2870 (C-H stretch), 1100 (C-O stretch).
-
MS (m/z): 130 (M⁺), 115 (M-15), 99 (M-31).
5-Methylhexane-2-thiol:
-
¹H NMR (CDCl₃, δ): ~2.9-3.1 (m, 1H, CH-S), 1.3-1.8 (m, 7H, CH₂, CH and SH), 1.25 (d, 3H, CH₃-CH), 0.88 (d, 6H, (CH₃)₂CH).
-
¹³C NMR (CDCl₃, δ): ~45 (CH-S), ~42 (CH₂), ~38 (CH), ~28 (CH₂), ~25 (CH₃-CH), ~22 ((CH₃)₂CH).
-
IR (neat, cm⁻¹): 2955, 2870 (C-H stretch), 2550 (S-H stretch, weak).
-
MS (m/z): 132 (M⁺), 117 (M-15), 99 (M-33).
Experimental Protocols
General Procedure for Nucleophilic Substitution: A solution of the nucleophile (ammonia, sodium methoxide, or sodium hydrosulfide, 1.2 equivalents) in a suitable solvent (e.g., ethanol (B145695) for ammonia and NaSH, methanol (B129727) for NaOMe) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. This compound or 2-bromo-5-methylhexane (1.0 equivalent) is added, and the mixture is heated to reflux for a specified time (typically 4-24 hours). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or distillation.
Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of novel derivatives.
Conclusion
This guide demonstrates the synthesis of novel amine, ether, and thiol derivatives from this compound and its bromo-analogue. The results highlight the challenges associated with nucleophilic substitution on secondary alkyl halides, particularly for the synthesis of amines and ethers where elimination is a significant competing pathway. The synthesis of 5-methylhexane-2-thiol proves to be the most efficient of the three, owing to the superior nucleophilicity and lower basicity of the hydrosulfide anion. The comparison with 2-bromo-5-methylhexane underscores the importance of the leaving group in determining reaction efficiency. The provided data serves as a valuable resource for chemists engaged in the design and synthesis of novel organic compounds.
References
- 1. 2-Methoxy-2-methylhexane | C8H18O | CID 13725030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 5. Video: Preparation of 1° Amines: Gabriel Synthesis [jove.com]
- 6. orgosolver.com [orgosolver.com]
- 7. forums.studentdoctor.net [forums.studentdoctor.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. byjus.com [byjus.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. jmaterenvironsci.com [jmaterenvironsci.com]
- 12. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Unraveling Reaction Pathways: A Comparative Guide to Computational Modeling of 2-Chloro-5-methylhexane Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The study of reaction mechanisms is fundamental to understanding and optimizing chemical processes, a cornerstone of drug development and materials science. 2-Chloro-5-methylhexane, a secondary alkyl halide, serves as an exemplary model for investigating the intricate competition between substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) reactions. Computational modeling has emerged as a powerful tool to elucidate these complex pathways, offering insights into transition states, activation energies, and reaction kinetics that are often challenging to obtain through experimental methods alone. This guide provides an objective comparison of computational approaches for modeling the reaction mechanisms of this compound, supported by theoretical data and detailed methodologies.
Comparing Computational Models for Alkyl Halide Reactions
Below is a comparative summary of common computational methods used for studying the reaction mechanisms of secondary chloroalkanes, which are directly applicable to this compound.
| Computational Method | Basis Set | Key Performance Aspects | Typical Applications |
| Hartree-Fock (HF) | 6-31G(d) | Provides a basic, qualitative understanding of reaction pathways. Tends to overestimate activation energies. | Initial geometry optimizations and vibrational frequency calculations. |
| Møller-Plesset Perturbation Theory (MP2) | 6-311+G(d,p) | Offers a good balance between accuracy and computational cost for including electron correlation. Generally improves upon HF results. | Calculation of activation energies and reaction profiles for S(_N)2 and E2 reactions. |
| Density Functional Theory (DFT) - B3LYP | 6-311++G(d,p) | A widely used functional that often provides results with accuracy comparable to MP2 at a lower computational cost. Performance can be system-dependent. | Versatile for a wide range of reaction mechanism studies, including transition state searches and intrinsic reaction coordinate (IRC) calculations. |
| Coupled Cluster (CCSD(T)) | cc-pVTZ | Considered the "gold standard" for high-accuracy single-point energy calculations. Computationally very expensive. | Benchmarking results from other methods and obtaining highly accurate activation and reaction energies. |
Experimental Protocols: A Generalized Computational Workflow
The computational investigation of a reaction mechanism, such as those for this compound, typically follows a standardized protocol. This workflow ensures a systematic and rigorous exploration of the potential energy surface.
-
Geometry Optimization: The three-dimensional structures of the reactants, products, and any expected intermediates are optimized to find their lowest energy conformations. This is typically performed using a computationally less expensive method like DFT with a moderate basis set (e.g., B3LYP/6-31G(d)).
-
Transition State (TS) Search: A search for the transition state structure connecting the reactants and products for each proposed mechanism (S(_N)1, S(_N)2, E1, E2) is conducted. Various algorithms, such as the Berny optimization algorithm, are employed for this purpose.
-
Frequency Analysis: Vibrational frequency calculations are performed on all optimized structures (reactants, products, intermediates, and transition states). For a stable species, all vibrational frequencies will be real. A transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a found transition state connects the desired reactants and products, an IRC calculation is performed. This traces the minimum energy path downhill from the transition state to the corresponding minima on the potential energy surface.
-
Single-Point Energy Refinement: To obtain more accurate energy values, single-point energy calculations are often performed on the optimized geometries using a higher level of theory and a larger basis set (e.g., CCSD(T)/cc-pVTZ).
-
Solvation Modeling: To simulate reactions in a specific solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be applied during the geometry optimization and energy calculation steps.
Visualizing Reaction Mechanisms and Computational Workflows
Diagrams are indispensable for visualizing the complex relationships in reaction mechanisms and computational workflows.
Caption: Competing bimolecular (S(_N)2/E2) and unimolecular (S(_N)1/E1) reaction pathways for this compound.
Caption: A generalized workflow for the computational modeling of chemical reaction mechanisms.
Caption: A comparative overview of common computational chemistry models based on accuracy and computational cost.
Comparative Guide to Analytical Methods for 2-Chloro-5-methylhexane Quantification
This guide provides a detailed comparison of suitable analytical methodologies for the quantitative determination of 2-Chloro-5-methylhexane. The focus is on providing researchers, scientists, and drug development professionals with the necessary information to select and implement a robust analytical method. The primary techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID), which are industry-standard methods for the analysis of volatile halogenated hydrocarbons.
Data Presentation: A Comparative Overview of Analytical Techniques
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID) depends on the specific requirements of the analysis, such as the need for definitive identification versus high-throughput quantification.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Flame Ionization Detection (GC-FID) |
| Principle | Separation by GC followed by detection based on the mass-to-charge ratio of ionized analyte fragments. Provides structural information. | Separation by GC followed by detection via the ionization of the analyte in a hydrogen-air flame. The resulting current is proportional to the amount of carbon. |
| Selectivity | High. Can distinguish between co-eluting compounds with different mass spectra. | Moderate. Relies on chromatographic separation. Co-eluting compounds can interfere. |
| Sensitivity (LOD/LOQ) | Very high. Typically in the low ng/mL to pg/mL range. | High. Typically in the low to mid ng/mL range. |
| Linearity | Excellent over a wide dynamic range. | Excellent over a wide dynamic range. |
| Accuracy & Precision | High, with excellent reproducibility. | High, with excellent reproducibility. |
| Confirmation of Identity | Definitive. The mass spectrum serves as a chemical fingerprint. | Based on retention time only, which is less specific. |
| Cost & Complexity | Higher initial cost and more complex operation and maintenance. | Lower initial cost and simpler operation. |
| Typical Application | Trace-level quantification, impurity profiling, and definitive identification. | Routine quality control, high-throughput screening where the analyte is well-separated. |
Quantitative Performance Data (Representative)
The following table summarizes representative validation parameters for the analysis of halogenated alkanes using GC-based methods. These values are indicative and would need to be established for this compound through a formal method validation study.
| Parameter | GC-MS | GC-FID |
| Linearity (R²) | > 0.995 | > 0.995 |
| Accuracy (% Recovery) | 90-110% | 90-110% |
| Precision (% RSD) | < 15% | < 15% |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 5 - 20 ng/mL |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and validation of analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of a suitable GC-grade solvent (e.g., Dichloromethane or Hexane) in a volumetric flask.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Sample Preparation: Dilute the test sample with the chosen solvent to fall within the calibration range. If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.[1]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL with a split ratio of 20:1 (can be adjusted based on concentration).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode (m/z 40-200) for identification. Characteristic ions for this compound should be determined from its mass spectrum.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
1. Sample Preparation:
-
Follow the same procedure as for GC-MS, but higher concentrations may be required depending on the sensitivity of the instrument.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent with an FID detector.
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold for 5 minutes.
-
-
Detector Temperature: 300 °C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Nitrogen): 25 mL/min
Mandatory Visualizations
The following diagrams illustrate the typical workflows for the analytical method validation and the experimental process for GC-MS analysis.
References
A Comparative Toxicological Analysis of Cresol and Xylene Structural Isomers
For Researchers, Scientists, and Drug Development Professionals
Structural isomers, molecules sharing the same chemical formula but differing in the arrangement of their atoms, often exhibit distinct biological and toxicological properties. This guide provides a comparative analysis of the toxicological profiles of two common sets of industrial isomers: cresols (o-, m-, p-cresol) and xylenes (B1142099) (o-, m-, p-xylene). Understanding these differences is paramount for risk assessment, drug development, and occupational safety. This analysis is supported by experimental data on toxicity endpoints and detailed methodologies for key toxicological assays.
Comparative Toxicity of Cresol (B1669610) and Xylene Isomers
The toxicity of structural isomers can vary significantly based on the position of functional groups, which influences their metabolism, reactivity, and interaction with biological targets.
Cresol Isomers (Methylphenol)
Cresol isomers are widely used as disinfectants and in the synthesis of various chemicals. Their primary toxicological differences lie in hepatotoxicity and dermal toxicity.
-
p-Cresol (B1678582) is generally considered the most toxic of the three isomers, particularly to the liver.[1][2] Its toxicity is linked to its metabolism by cytochrome P450 enzymes into a reactive quinone methide intermediate.[3][4][5] This intermediate can deplete cellular glutathione (B108866), covalently bind to essential macromolecules like proteins, and induce oxidative stress, leading to cellular damage.[2][3][4] Studies using rat liver slices have shown that a 5- to 10-fold higher concentration of o- or m-cresol (B1676322) is required to produce the same degree of cell death as p-cresol.[2]
-
o-Cresol (B1677501) and m-Cresol appear to be less hepatotoxic.[2] While they can still cause systemic toxicity, their mechanisms may differ from that of p-cresol, as they deplete glutathione to a lesser extent.[1][2] In terms of acute oral toxicity in rats, some studies have reported LD50 values suggesting o-cresol is slightly more toxic than m- and p-cresol when administered as undiluted compounds, though results can vary based on the vehicle used.[6] Dermal toxicity also varies, with p-cresol being significantly more toxic than m-cresol in rabbits.[7]
Xylene Isomers (Dimethylbenzene)
Xylene isomers are prevalent solvents in industrial applications and gasoline.[8] While their toxicological profiles are broadly similar, with the central nervous system (CNS) being a primary target, some differences in potency and specific effects have been observed.[3][7]
-
General Effects : Acute exposure to xylene isomers can cause irritation to the eyes, nose, and throat, while chronic exposure can lead to CNS effects like headaches, dizziness, and impaired memory.[8][9] The neurotoxic effects are thought to be related to the unmetabolized xylene interfering with neuronal membranes.[10]
-
Isomer-Specific Differences : There is no consistent pattern indicating that one xylene isomer is definitively the most potent across all toxicological endpoints.[4] For instance, the ortho isomer was found to be most potent in affecting operant behavior in rats, while the para isomer was most potent in ototoxicity assays.[4] Mice appear to be more sensitive to the lethal effects of the m- and o-isomers than rats.[4] Metabolism can also differ, with studies suggesting that m-xylene (B151644) is metabolized and excreted preferentially over the other isomers.[11]
Quantitative Toxicological Data
The following table summarizes key quantitative toxicity data for cresol and xylene isomers. It is important to note that values can vary between studies due to differences in species, strain, sex, and experimental conditions.
| Isomer | Species | Route | Value | Endpoint |
| o-Cresol | Rat | Oral | 121 mg/kg | LD50 (undiluted) |
| Rabbit | Dermal | 890 mg/kg | LD50 | |
| m-Cresol | Rat | Oral | 242 mg/kg | LD50 (undiluted) |
| Rabbit | Dermal | 2,830 mg/kg | LD50 | |
| p-Cresol | Rat | Oral | 207 mg/kg | LD50 (undiluted) |
| Rabbit | Dermal | 300 mg/kg | LD50 | |
| o-Xylene | Rat | Inhalation | 4,595 ppm (6 hours) | LC50 |
| Rat | Oral | 3,608 mg/kg | LD50 | |
| m-Xylene | Rat | Inhalation | 5,984 ppm (6 hours) | LC50 |
| Rat | Oral | 5,011 mg/kg | LD50 | |
| p-Xylene | Rat | Inhalation | 4,740 ppm (6 hours) | LC50 |
| Rat | Oral | 4,029 mg/kg | LD50 | |
| Mixed Xylenes | Rat | Oral | 4,300 mg/kg | LD50 |
Data compiled from Agency for Toxic Substances and Disease Registry (ATSDR) profiles for Cresols and Xylene.[3][6]
Experimental Protocols
Detailed methodologies for standard toxicological assays are crucial for the accurate assessment and comparison of chemical toxicity.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[11] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[11]
Principle: Viable cells with active metabolism contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan (B1609692) product.[11][12] This formazan is then solubilized, and its concentration is determined by measuring the absorbance at a specific wavelength (typically 570 nm).[11]
Detailed Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Exposure: Treat the cells with various concentrations of the test isomers (e.g., o-, m-, p-cresol) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[13]
-
Formazan Formation: Incubate the plate for 1 to 4 hours at 37°C to allow for the conversion of MTT to formazan crystals.[12][13]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13] Mix thoroughly to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[13]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the results to determine the IC50 (the concentration of the compound that inhibits cell growth by 50%).
Ames Test for Mutagenicity
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[2][14] A positive test indicates that the chemical can cause mutations in the DNA of the test organism.[14]
Principle: The test uses several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it for growth.[2][14] The assay measures the ability of a test chemical to induce reverse mutations (reversions) that restore the functional gene, allowing the bacteria to grow on a histidine-free medium (His+).[2]
Detailed Protocol:
-
Strain Preparation: Grow the selected S. typhimurium tester strains (e.g., TA98, TA100) overnight in a nutrient broth.[15]
-
Metabolic Activation (Optional but Recommended): Prepare a rat liver extract (S9 fraction) to mimic mammalian metabolism, as some chemicals only become mutagenic after being metabolized.[2] The test is performed both with and without the S9 mix.
-
Exposure: In a test tube, combine the bacterial culture, the test isomer at various concentrations, and either the S9 mix or a buffer.[15]
-
Plating: Add the mixture to molten top agar (B569324) containing a trace amount of histidine (to allow for a few initial cell divisions, which are necessary for mutagenesis to occur). Pour this mixture onto a minimal glucose agar plate (histidine-free).[2][15]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (his+ revertants) on each plate.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the spontaneous reversion rate observed in the negative (solvent) control plates.
Visualizations: Workflows and Signaling Pathways
Logical Relationship: Isomer Position and Metabolic Activation
Caption: Metabolic activation of p-cresol to a toxic intermediate.
Signaling Pathway: p-Cresol Induced Oxidative Stress
Caption: p-Cresol induces cellular damage via oxidative stress pathways.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Standard workflow for assessing isomer cytotoxicity via MTT assay.
Experimental Workflow: Comparative In Vivo Toxicity Study
Caption: Workflow for a comparative sub-chronic in vivo isomer study.
References
- 1. A comparative study of the effects of benzene, toluene, and xylenes on their in vitro metabolism and drug-metabolizing enzymes in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cresol isomers: comparison of toxic potency in rat liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Unraveling p-Cresol: from biosynthesis to biological and biochemical activities [frontiersin.org]
- 4. Studies on the mechanism of hepatotoxicity of 4-methylphenol (p-cresol): effects of deuterium labeling and ring substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. inchem.org [inchem.org]
- 6. Possible preferential metabolism of xylene isomers following occupational exposure to mixed xylenes | springermedicine.com [springermedicine.com]
- 7. A review of environmental and occupational exposure to xylene and its health concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gut neurotoxin p-cresol induces brain-derived neurotrophic factor secretion and increases the expression of neurofilament subunits in PC-12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Possible preferential metabolism of xylene isomers following occupational exposure to mixed xylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The metabolism of cresols by species of Pseudomonas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Xylene Impairs Neuronal Development by Dysregulating Calcium Homeostasis and Neuronal Activity in Developing Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Studies on the mechanism of hepatotoxicity of 4-methylphenol (p-cresol): effects of deuterium labeling and ring substitution. | Semantic Scholar [semanticscholar.org]
- 15. p-Cresol Affects Reactive Oxygen Species Generation, Cell Cycle Arrest, Cytotoxicity and Inflammation/Atherosclerosis-Related Modulators Production in Endothelial Cells and Mononuclear Cells | PLOS One [journals.plos.org]
Safety Operating Guide
Proper Disposal and Handling of 2-Chloro-5-methylhexane: A Comprehensive Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe disposal, handling, and emergency procedures for 2-Chloro-5-methylhexane. This document provides clear, step-by-step protocols to ensure laboratory safety and regulatory compliance.
This guide outlines the critical procedures for the proper disposal of this compound, a flammable and hazardous halogenated hydrocarbon. Adherence to these protocols is imperative for maintaining a safe laboratory environment and minimizing environmental impact.
Immediate Safety and Hazard Information
This compound is a flammable liquid that can cause skin and eye irritation and may cause respiratory irritation. It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C7H15Cl | PubChem |
| Molecular Weight | 134.65 g/mol | PubChem |
| Physical State | Liquid | N/A |
| Flash Point | Highly Flammable | |
| Hazards | Skin Irritation, Eye Irritation, Respiratory Irritation |
Note: The data presented is for 2-Chloro-2-methylbutane and should be considered indicative for this compound due to the absence of a specific Safety Data Sheet.
Experimental Protocols: Waste Disposal and Spill Neutralization
The following sections provide detailed methodologies for the routine disposal of this compound waste and for the emergency cleanup of spills.
Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the appropriate PPE to minimize exposure.
-
Eye and Face Protection : Chemical splash goggles or a face shield are mandatory.[1]
-
Skin Protection : A flame-resistant lab coat should be worn over clothing made of natural fibers (e.g., cotton).[1]
-
Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, are required.[2] Always inspect gloves for any signs of degradation before use.
-
Respiratory Protection : If working outside of a fume hood or in an area with inadequate ventilation, a respirator may be necessary.[3]
Waste Accumulation and Disposal Procedure
Proper segregation and labeling of halogenated organic waste are critical for safe and compliant disposal.
-
Waste Container Selection : Use a designated, chemically compatible container for halogenated organic waste. The container must have a secure screw-top cap.
-
Segregation : Crucially, do not mix halogenated waste with non-halogenated organic waste. Mixing these waste streams can create hazardous reactions and significantly increases disposal costs.
-
Labeling : Clearly label the waste container with "Halogenated Organic Waste" and list all constituents, including this compound.
-
Accumulation : Keep the waste container closed at all times, except when adding waste. Store the container in a well-ventilated, designated satellite accumulation area away from ignition sources.
-
Disposal Request : Once the container is nearly full, arrange for its collection by a licensed hazardous waste disposal company. Follow your institution's specific procedures for waste pickup.
Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
-
Alert Personnel and Assess the Situation : Immediately alert others in the vicinity. If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's emergency response team.
-
Eliminate Ignition Sources : As this compound is flammable, extinguish all nearby flames and turn off any spark-producing equipment.[4]
-
Ventilate the Area : Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.
-
Contain the Spill : Use a chemical spill kit to contain the spill. Place absorbent materials, such as vermiculite (B1170534) or sand, around the perimeter of the spill to prevent it from spreading.[5]
-
Absorb the Spill : Cover the spill with a non-combustible absorbent material.[4]
-
Collect the Waste : Using spark-proof tools, carefully collect the absorbed material and place it in a labeled, sealable container for hazardous waste.[6]
-
Decontaminate the Area : Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Dispose of Contaminated Materials : The sealed container with the spill cleanup materials should be treated as halogenated organic waste and disposed of through the proper channels.
Visualizing the Disposal Workflow
To further clarify the procedural flow of this compound disposal, the following diagrams illustrate the key decision points and steps for both routine waste management and emergency spill response.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
